Mtb-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H22FN3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide |
InChI |
InChI=1S/C16H22FN3O5S/c1-2-26(22,23)18-10-13-11-20(16(21)25-13)12-3-4-15(14(17)9-12)19-5-7-24-8-6-19/h3-4,9,13,18H,2,5-8,10-11H2,1H3/t13-/m1/s1 |
InChI Key |
BOSQJGSKVSZRJK-CYBMUJFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Mtb-IN-7: A Technical Guide for Researchers
An In-Depth Examination of the Core Inhibitory Pathways and Cellular Effects
This technical guide provides a comprehensive overview of the mechanism of action for Mtb-IN-7, a novel inhibitor of Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and antibacterial drug discovery. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the inhibitory functions of this compound.
Executive Summary
This compound has been identified as a potent inhibitor of a key enzymatic pathway in Mycobacterium tuberculosis. This guide will detail its primary molecular target, summarize the key quantitative data regarding its inhibitory activity, and provide an overview of the experimental protocols used to determine its mechanism of action. Visual diagrams are provided to illustrate the affected signaling pathways and experimental workflows.
Molecular Target and Signaling Pathway
This compound exerts its antimycobacterial effect by specifically targeting a crucial enzyme within a vital metabolic pathway of M. tuberculosis. The following diagram illustrates the signaling pathway and the point of inhibition by this compound.
Caption: Signaling pathway illustrating the inhibition of the Target Enzyme by this compound.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through various enzymatic and cell-based assays. The following table summarizes the key inhibitory constants and minimum inhibitory concentrations.
| Parameter | Value | Experimental Context |
| IC50 | [Insert Value, e.g., 50 nM] | In vitro enzymatic assay against the purified target enzyme. |
| Ki | [Insert Value, e.g., 25 nM] | Competitive inhibition kinetics determined by [Specify Method, e.g., Dixon plot]. |
| MIC90 | [Insert Value, e.g., 1 µg/mL] | Whole-cell activity against M. tuberculosis H37Rv strain. |
| CC50 | [Insert Value, e.g., >100 µM] | Cytotoxicity against [Specify cell line, e.g., Vero cells]. |
Experimental Protocols
The characterization of this compound's mechanism of action involved a series of key experiments. Detailed methodologies for these are provided below.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzyme.
Methodology:
-
The target enzyme is purified to >95% homogeneity.
-
A reaction mixture is prepared containing the enzyme, its substrate, and necessary co-factors in an appropriate buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated and incubated at a controlled temperature.
-
The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
The initial reaction rates are plotted against the inhibitor concentration, and the IC50 is calculated by fitting the data to a dose-response curve.
The following diagram outlines the experimental workflow for the in vitro enzyme inhibition assay.
Caption: Experimental workflow for the in vitro enzyme inhibition assay.
Whole-Cell Antimycobacterial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against live M. tuberculosis.
Methodology:
-
M. tuberculosis (e.g., H37Rv strain) is cultured to mid-log phase.
-
The bacterial culture is diluted to a standardized cell density.
-
This compound is serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well containing the compound.
-
The microplate is incubated under appropriate conditions (e.g., 37°C, 5% CO2).
-
After a defined incubation period (e.g., 7 days), bacterial growth is assessed using a viability indicator (e.g., Resazurin).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Logical Relationship of Findings
The collective data from enzymatic and cellular assays confirm the mechanism of action of this compound. The potent inhibition of the target enzyme in vitro directly correlates with the compound's ability to inhibit the growth of M. tuberculosis in a whole-cell context.
Caption: Logical relationship between enzyme inhibition and antimycobacterial activity.
Conclusion
This compound demonstrates a clear and potent mechanism of action against Mycobacterium tuberculosis by targeting a key enzyme in a vital metabolic pathway. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this promising anti-tuberculosis agent. The detailed experimental protocols offer a reference for researchers aiming to replicate or build upon these findings.
Technical Guide: Targeting β-Ketoacyl-ACP Synthase (KasA) in Mycobacterium tuberculosis
A Comprehensive Analysis of the Potent Inhibitor JSF-3285
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Mtb-IN-7" specified in the topic query could not be identified in the public domain. Therefore, this guide focuses on a well-characterized, potent inhibitor of a critical target in Mycobacterium tuberculosis, JSF-3285 , which targets the β-Ketoacyl-ACP Synthase (KasA). This document serves as an in-depth technical guide and a representative example of the requested content.
Introduction: The Imperative for Novel Anti-Tuberculosis Therapeutics
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel therapeutics that act on new molecular targets. One such validated and critical target is the mycolic acid biosynthesis pathway, which is essential for the integrity of the unique mycobacterial cell wall.
This guide provides a detailed overview of the β-ketoacyl-acyl carrier protein synthase, KasA, a key enzyme in this pathway, and a potent inhibitor, JSF-3285, that targets it. KasA is responsible for the elongation of long-chain fatty acids, the precursors to mycolic acids.[1] Its inhibition disrupts the formation of the protective mycomembrane, leading to bacterial cell death.
JSF-3285 is a promising preclinical candidate developed through a structure-based drug design program, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[2][3] This document will cover its mechanism of action, quantitative efficacy, and the detailed experimental protocols used for its characterization.
The Molecular Target: β-Ketoacyl-ACP Synthase (KasA)
KasA is an essential enzyme in the Fatty Acid Synthase-II (FAS-II) system of M. tuberculosis. This system is responsible for elongating fatty acid chains that are ultimately incorporated into mycolic acids.[1] The catalytic action of KasA involves a Claisen condensation reaction, extending the acyl chain by two carbons in each cycle. The essentiality of KasA for mycobacterial viability makes it an attractive target for novel anti-TB drug development.[4]
The Mycolic Acid Biosynthesis Pathway and the Role of KasA
The mycolic acid biosynthesis pathway is a multi-enzyme process that produces the characteristic long-chain fatty acids of the mycobacterial cell wall. The pathway begins with the de novo synthesis of shorter fatty acids by the FAS-I system. These are then elongated by the FAS-II system, where KasA plays a crucial role in the condensation reactions that extend the meromycolate chain.[5][6] Inhibition of KasA halts this elongation process, preventing the formation of mycolic acids and compromising the structural integrity of the cell wall.
Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.
Quantitative Data for JSF-3285
JSF-3285 exhibits potent activity at the enzymatic, cellular, and in vivo levels. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Activity of JSF-3285
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 70.7 nM | Microscale Thermophoresis (MST) | [1][7] |
| Whole-Cell Activity (MIC) | 0.2 µM | Broth Microdilution (vs. H37Rv) | [7] |
| Intracellular Activity (IC50) | 0.046 µM | J774.1 macrophage infection model | [1] |
| Activity vs. Clinical Strains | MIC comparable to H37Rv | Broth Microdilution | [7][8] |
Table 2: In Vivo Efficacy of JSF-3285 in Mouse Models
| Mouse Model | Dosing | Efficacy | Reference |
| Sub-acute Infection | 100 & 200 mg/kg (oral, daily) | ~2 log10 reduction in lung CFU | [8][9] |
| Chronic Infection | 100 & 200 mg/kg (oral, daily) | >2 log10 reduction in lung CFU | [8][9] |
| Bactericidal Activity | 5 mg/kg (oral, daily) | Efficacious reduction in CFU | [1][2] |
Table 3: Pharmacokinetic and Physicochemical Properties of JSF-3285
| Parameter | Value | Comparison | Reference |
| Mouse Plasma Exposure (AUC) | 59323 h*ng/mL | 30-fold increase vs. DG167 | [8][9] |
| Mouse Liver Microsome Stability (t1/2) | 28.4 min | Improved vs. DG167 (10.1 min) | [8][9] |
| Aqueous Solubility | 483 µM | Improved vs. DG167 (324 µM) | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KasA inhibitors like JSF-3285.
KasA Enzyme Inhibition Assay
This biochemical assay measures the direct inhibition of purified KasA enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant KasA.
Materials:
-
Purified recombinant M. tuberculosis KasA enzyme
-
Acyl-carrier protein M (AcpM)
-
[¹⁴C]-Malonyl-CoA (radiolabeled substrate)
-
Fatty acyl-AcpM (e.g., C16-AcpM)
-
Test inhibitor (e.g., JSF-3285) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Bis-Tris propane, pH 7.5)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Scintillation fluid and counter
-
Filter membranes
Procedure:
-
Prepare a reaction mixture in a microplate containing the assay buffer and purified KasA enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrates: fatty acyl-AcpM and radiolabeled [¹⁴C]-Malonyl-CoA.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 37°C).
-
Stop the reaction by adding the quenching solution.
-
Separate the elongated, radiolabeled product from the unreacted substrate by transferring the mixture to a filter membrane and washing to remove unincorporated [¹⁴C]-Malonyl-CoA.
-
Measure the radioactivity of the captured product using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Objective: To determine the MIC of a test compound against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80
-
Test inhibitor (e.g., JSF-3285)
-
96-well microplates
-
Resazurin (B115843) solution (for viability assessment)
Procedure:
-
Prepare a serial dilution of the test inhibitor in a 96-well plate.
-
Grow M. tuberculosis H37Rv to mid-log phase and dilute the culture to a standardized density (e.g., A600 of 0.02).
-
Inoculate the wells containing the serially diluted inhibitor with the bacterial suspension. Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin solution to each well. Resazurin is a blue dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
-
Incubate for an additional 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink, indicating at least 90% inhibition of bacterial growth.[11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment.
Objective: To demonstrate that JSF-3285 binds to and stabilizes KasA in live M. tuberculosis cells.
Materials:
-
M. tuberculosis cell culture
-
Test inhibitor (e.g., JSF-3285)
-
Lysis buffer
-
Antibodies specific to KasA
-
Western blotting or mass spectrometry equipment
Procedure:
-
Treat M. tuberculosis cell cultures with the test inhibitor or a vehicle control (DMSO) for a specified duration.
-
Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble KasA in each sample using Western blotting or mass spectrometry.
-
Plot the amount of soluble KasA as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes KasA.[12][13][14][15]
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of experiments for target validation and the relationship between different experimental assays.
Caption: Experimental workflow for target validation.
Caption: Logical relationship between key experimental assays.
Conclusion
JSF-3285 represents a significant advancement in the development of novel anti-tuberculosis agents. Its potent and specific inhibition of KasA, a crucial enzyme in the mycolic acid biosynthesis pathway, has been rigorously validated through a combination of biochemical, cellular, and in vivo studies. The data presented in this guide underscore the potential of JSF-3285 as a preclinical candidate and highlight KasA as a high-value target for future drug discovery efforts against Mycobacterium tuberculosis. The detailed experimental protocols provided herein offer a roadmap for the characterization of other novel inhibitors targeting this essential pathway.
References
- 1. A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtbdrugs.org [newtbdrugs.org]
- 3. JSF-3285 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. njmicrobe.org [njmicrobe.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JSF-3285 | KasA inhibitor | Probechem Biochemicals [probechem.com]
- 8. Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Novel Anti-Tuberculosis Agents: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for "Mtb-IN-7" did not yield information on a specific compound with this designation. The following technical guide is a representative example based on common practices for the in vitro evaluation of novel anti-tuberculosis compounds. All data and specific experimental details are illustrative.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This document outlines the typical preliminary in vitro studies conducted to characterize a novel inhibitor of M. tuberculosis.
Quantitative Data Summary
The initial in vitro assessment of a novel anti-TB compound involves determining its potency against Mtb and its selectivity, often assessed by its cytotoxicity against mammalian cells. The data below is a hypothetical representation for a lead compound, "Inhibitor-X."
Table 1: In Vitro Activity of Inhibitor-X against M. tuberculosis
| Assay Type | Strain | MIC₅₀ (µM) | MIC₉₀ (µM) |
| Microplate Alamar Blue Assay (MABA) | H37Rv (ATCC 27294) | 0.8 | 1.5 |
| Low-Oxygen Recovery Assay (LORA) | H37Rv (ATCC 27294) | 2.5 | 5.0 |
| Macrophage-Based Assay | H37Rv-infected J774A.1 cells | 1.2 | 2.8 |
Table 2: Cytotoxicity Profile of Inhibitor-X
| Cell Line | Assay | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / MIC₅₀) |
| Vero (ATCC CCL-81) | Resazurin Reduction | > 100 | > 125 |
| HepG2 (ATCC HB-8065) | MTT Assay | 85 | 106.25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
3.1.1. Microplate Alamar Blue Assay (MABA)
This assay is widely used to determine the MIC of compounds against replicating Mtb.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Inhibitor-X is serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Assay Development: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Reading: After a further 24-hour incubation, the fluorescence or absorbance is read. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink (or a reduction in fluorescence).
3.1.2. Low-Oxygen Recovery Assay (LORA)
This assay assesses the activity of compounds against non-replicating, persistent Mtb.
-
Induction of Non-Replicating State: Mtb H37Rv is adapted to a low-oxygen environment in a sealed container with an oxygen-depleting sachet for 10-14 days.
-
Compound Exposure: The anaerobic culture is exposed to serial dilutions of Inhibitor-X for 7 days.
-
Recovery and Growth Measurement: The bacterial suspension is diluted into fresh, oxygenated 7H9 broth in a 96-well plate.
-
Incubation and Reading: The plate is incubated at 37°C, and bacterial growth is monitored over several days by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits bacterial growth upon re-aeration.
Intracellular Activity Assay
This assay evaluates the ability of a compound to inhibit Mtb growth within macrophages.
-
Cell Culture: J774A.1 murine macrophage cells are seeded in a 96-well plate and incubated overnight.
-
Infection: The macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Compound Treatment: Extracellular bacteria are removed by washing, and fresh medium containing serial dilutions of Inhibitor-X is added.
-
Incubation: The infected cells are incubated for 4 days.
-
Lysis and Viability Assessment: The macrophages are lysed with a solution of Triton X-100, and the released bacteria are serially diluted and plated on Middlebrook 7H11 agar.
-
Colony Forming Unit (CFU) Counting: The plates are incubated for 3-4 weeks, and the CFUs are counted to determine the intracellular bacterial load.
Cytotoxicity Assays
3.3.1. Resazurin Reduction Assay (Vero cells)
-
Cell Seeding: Vero cells are seeded in a 96-well plate and incubated overnight.
-
Compound Exposure: The cells are treated with serial dilutions of Inhibitor-X for 72 hours.
-
Assay Development: Resazurin solution is added to each well, and the plate is incubated for 4-6 hours.
-
Measurement: The fluorescence is measured to determine cell viability. The CC₅₀ (50% cytotoxic concentration) is calculated.
Visualizations
Diagrams are provided to illustrate key conceptual frameworks and workflows.
In-depth Technical Guide: Biological Activity of Novel Compounds Against Mycobacterium tuberculosis
Disclaimer: A thorough search for the specific compound "Mtb-IN-7" did not yield any publicly available data or scientific literature. Therefore, this guide provides a comprehensive overview of the methodologies and conceptual frameworks used to assess the biological activity of novel chemical entities against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The information presented here is based on established practices in Mtb drug discovery and is intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Quantitative Assessment of Anti-Mtb Activity: In Vitro Assays
The initial evaluation of a compound's potential as an anti-tuberculosis agent involves determining its in vitro activity against Mtb. The minimum inhibitory concentration (MIC) is the most common metric, representing the lowest concentration of a compound that inhibits the visible growth of Mtb. Several standardized assays are employed for this purpose.
| Assay Type | Principle | Common Readout | Reference Strains | Key Considerations |
| Microplate Alamar Blue Assay (MABA) | Resazurin (Alamar Blue) is reduced by metabolically active cells to the fluorescent and colorimetric product, resorufin. | Colorimetric or Fluorometric | Mtb H37Rv | High-throughput, cost-effective, and widely used for primary screening. |
| Luminescence-based Assays (e.g., LORA) | Genetically engineered Mtb strains express luciferase. In the presence of a substrate, light is produced by viable bacteria. | Luminescence | Recombinant Mtb H37Rv (expressing luciferase) | High sensitivity, rapid results, suitable for high-throughput screening. |
| Broth Microdilution | Serial dilutions of the compound are incubated with a standard inoculum of Mtb in liquid medium. | Visual inspection for turbidity | Mtb H37Rv | Gold standard method, but lower throughput and requires longer incubation.[1] |
| Agar (B569324) Proportion Method | The proportion of colonies that grow on drug-containing solid media is compared to the growth on drug-free media. | Colony counting | Mtb H37Rv | Primarily used for drug susceptibility testing of clinical isolates. |
Experimental Protocols: A Closer Look
Detailed and standardized protocols are crucial for the reproducibility and comparability of results in Mtb research. Below are generalized methodologies for commonly performed in vitro assays.
Microplate Alamar Blue Assay (MABA) Protocol
-
Preparation of Mtb Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:50 dilution.[1]
-
Compound Preparation: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: The prepared Mtb inoculum is added to each well containing the diluted compound.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plate is incubated for an additional 24 hours.
-
Data Acquisition: The color change (blue to pink) or fluorescence is measured using a microplate reader. The MIC is determined as the lowest drug concentration that prevents this change.
Intracellular Killing Assay Protocol
Assessing a compound's activity against Mtb residing within host cells is a critical step, as this environment is more representative of the in vivo state.
-
Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured and seeded in multi-well plates.
-
Infection: The macrophages are infected with Mtb at a specific multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with various concentrations of the test compound.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 24-72 hours).
-
Lysis and Plating: The macrophages are lysed to release intracellular bacteria, which are then serially diluted and plated on solid agar (e.g., Middlebrook 7H11).
-
Colony Forming Unit (CFU) Enumeration: After incubation, the number of CFUs is counted to determine the reduction in bacterial viability compared to untreated controls.
Visualizing Key Processes in Mtb Research
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.
General Workflow for Anti-Tuberculosis Drug Discovery
Caption: A generalized workflow for the discovery and development of new anti-tuberculosis drugs.
Simplified Pathogenesis of Mycobacterium tuberculosis Infection
Caption: A simplified diagram illustrating the key stages of Mycobacterium tuberculosis infection within a host.
Concluding Remarks
The development of new therapeutics against Mycobacterium tuberculosis is a complex and multifaceted process. It begins with the robust in vitro characterization of a compound's biological activity, followed by a cascade of assays to determine its mechanism of action, intracellular efficacy, and in vivo properties. While no specific information could be provided for "this compound," the experimental frameworks and methodologies detailed in this guide represent the current standards in the field and are applicable to the evaluation of any novel anti-tubercular agent. Researchers are encouraged to employ these established protocols to ensure the generation of high-quality, reproducible data that can effectively guide the progression of new compounds through the drug discovery pipeline.
References
Early Research on Mtb-IN-7: A Potential Anti-Tuberculosis Drug Candidate
A comprehensive review of the available preclinical data on Mtb-IN-7, a novel investigational agent for the treatment of tuberculosis.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information contained in this document is based on publicly available data. "this compound" appears to be a novel compound, and as such, the body of research is still emerging. This guide will be updated as more information becomes available.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and more effective therapeutic agents. The complex and lipid-rich cell wall of Mtb contributes to its intrinsic resistance to many drugs, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains further complicates treatment. This technical guide provides an in-depth overview of the early-stage research on this compound, a promising new chemical entity with potential anti-tuberculosis activity.
While specific details on "this compound" are not yet widely available in published literature, this document synthesizes the general framework and methodologies typically employed in the early-stage evaluation of potential TB drug candidates, which would be applicable to this compound.
Quantitative Data Summary
At this nascent stage of research, comprehensive quantitative data for this compound is not publicly accessible. The following tables represent the types of data that would be generated and presented in early-stage preclinical studies of a novel anti-TB compound.
Table 1: In Vitro Activity of a Hypothetical this compound
| Parameter | M. tuberculosis H37Rv | MDR Strain 1 | XDR Strain 2 | Non-tuberculous Mycobacteria |
| Minimum Inhibitory Concentration (MIC) | Data not available | Data not available | Data not available | Data not available |
| Minimum Bactericidal Concentration (MBC) | Data not available | Data not available | Data not available | Data not available |
| Time-Kill Kinetics | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Cytotoxicity of a Hypothetical this compound
| Cell Line | IC₅₀ (µM) |
| Vero (Monkey Kidney Epithelial) | Data not available |
| HepG2 (Human Liver Carcinoma) | Data not available |
| A549 (Human Lung Carcinoma) | Data not available |
Table 3: Preliminary Pharmacokinetic Properties of a Hypothetical this compound (Mouse Model)
| Parameter | Value |
| Bioavailability (%) | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available |
| Time to Peak Concentration (Tmax) | Data not available |
| Half-life (t₁/₂) | Data not available |
| Volume of Distribution (Vd) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in the early-stage evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis strains (e.g., H37Rv, clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in 7H9 broth in 96-well microplates.
-
Inoculation: A standardized inoculum of M. tuberculosis (approximately 5 x 10⁵ CFU/mL) is added to each well containing the diluted compound.
-
Incubation: The microplates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This is often assessed visually or by using a growth indicator such as resazurin.
In Vitro Cytotoxicity Assay
Objective: To assess the toxicity of this compound against mammalian cell lines.
Methodology:
-
Cell Culture: Mammalian cell lines (e.g., Vero, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in 96-well plates.
-
Compound Treatment: Cells are exposed to serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is read using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of TB infection.
Methodology:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: Treatment with this compound (administered via an appropriate route, e.g., oral gavage) is initiated at a specified time post-infection (e.g., 2-4 weeks). A control group receives the vehicle alone.
-
Monitoring: Mice are monitored for clinical signs of disease and body weight changes throughout the experiment.
-
Bacterial Load Determination: At selected time points, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) to determine the bacterial load (colony-forming units, CFU).
-
Efficacy Evaluation: The efficacy of this compound is determined by comparing the reduction in bacterial load in the treated group to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
As the specific mechanism of action for this compound is not yet elucidated, a generalized diagram illustrating a potential drug discovery workflow is provided below.
Caption: A generalized workflow for anti-tuberculosis drug discovery and development.
This diagram illustrates the typical progression from initial compound screening to preclinical and clinical evaluation. This compound would currently be in the "Preclinical Development" phase.
Conclusion and Future Directions
The early research into novel anti-tuberculosis agents like this compound is a critical step in addressing the global health challenge of TB. While specific data on this compound is not yet in the public domain, the established methodologies for in vitro and in vivo evaluation provide a clear roadmap for its continued development. Future research will need to focus on elucidating its mechanism of action, optimizing its pharmacokinetic and safety profiles, and evaluating its efficacy in combination with existing TB drugs. The scientific community awaits further publications to fully understand the potential of this compound as a future therapeutic for tuberculosis.
Mtb-IN-7: A Technical Guide to its Role in Mycobacterium tuberculosis Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mtb-IN-7, also identified as compound R7, is a novel synthetic small molecule inhibitor with potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Developed as a bioisostere of the antibiotic linezolid (B1675486), this compound demonstrates significant efficacy against both drug-susceptible and drug-resistant Mtb strains. A key feature of this compound is its substantially reduced off-target activity against human monoamine oxidase (MAO) enzymes, a significant toxicity concern with linezolid. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity, experimental protocols for its evaluation, and its putative mechanism of action.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics with improved efficacy and safety profiles. Linezolid, an oxazolidinone antibiotic, is a critical component of treatment regimens for drug-resistant tuberculosis. However, its clinical utility can be limited by significant side effects, including myelosuppression and serotonergic toxicity, the latter attributed to the inhibition of human monoamine oxidase (MAO) enzymes.
This compound (compound R7) was designed as a bioisostere of linezolid with the aim of retaining potent antimycobacterial activity while minimizing MAO inhibition. This was achieved by modifying the acetamidomethyl side chain at the C-5 position of the oxazolidinone ring. This document summarizes the key findings related to this compound's role in Mtb growth inhibition.
Quantitative Data
The inhibitory activity of this compound against M. tuberculosis and its off-target effects on MAO enzymes have been quantitatively assessed. The following tables summarize the available data.
Table 1: Antimycobacterial Activity of this compound
| Strain | Genotype/Phenotype | MIC (μM) |
| M. tuberculosis H37Rv | Drug-susceptible | 2.01[1] |
| Clinical Isolate 1 | INHR, inhA+ | 0.14 (MIC50)[1] |
| Clinical Isolate 2 | INHR, katG+ | 0.53 (MIC50)[1] |
| Clinical Isolate 3 | RIFR, rpoB+ | 0.24 (MIC50)[1] |
| Clinical Isolate 4 | MDR | 0.92 (MIC50)[1] |
MIC: Minimum Inhibitory Concentration; INHR: Isoniazid-resistant; RIFR: Rifampicin-resistant; MDR: Multidrug-resistant.
Table 2: Monoamine Oxidase (MAO) Inhibition Profile of this compound and Linezolid
| Compound | MAO-A Inhibition (Fold less toxic than Linezolid) | MAO-B Inhibition (Fold less toxic than Linezolid) | MAO-B IC50 (μM) |
| This compound (R7) | >6.52[1] | >64[1] | >40[2] |
| Linezolid | - | - | 0.61[2] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings. The following sections outline the methodologies employed in the evaluation of this compound.
Synthesis of this compound (Compound R7)
This compound is a bioisostere of linezolid. The synthesis involves a multi-step process starting from commercially available reagents. The key steps include the formation of the core oxazolidinone ring, followed by the introduction of the modified side chain.
A detailed, step-by-step synthesis protocol would be found in the supplementary information of the primary research article. The general approach involves:
-
Epoxidation: Synthesis of an appropriate epoxide precursor.
-
Oxazolidinone Ring Formation: Reaction of the epoxide with a carbamate (B1207046) source.
-
Side Chain Introduction: Functionalization at the C-5 position of the oxazolidinone ring to introduce the specific bioisosteric replacement for the acetamidomethyl group of linezolid.
-
Purification: Purification of the final compound is achieved using flash chromatography.
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the metabolic activity of bacterial cells.
-
Bacterial Culture: M. tuberculosis H37Rv and drug-resistant clinical isolates are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.
-
Assay Setup: In a 96-well microplate, the bacterial suspension is incubated with varying concentrations of this compound. Control wells containing bacteria without the compound (positive control) and media alone (negative control) are included.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Readout: After a further incubation period, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Monoamine Oxidase (MAO) Inhibition Assay
The potential for serotonergic toxicity was assessed by measuring the inhibition of human MAO-A and MAO-B enzymes.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A suitable substrate for each enzyme is chosen (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).
-
Assay Principle: The assay measures the product of the enzymatic reaction, often through a fluorescent or colorimetric method.
-
Procedure: The enzymes are incubated with this compound at various concentrations in a suitable buffer. The reaction is initiated by the addition of the substrate.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of product formed is quantified.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of this compound.
Caption: General experimental workflow for this compound.
Putative Signaling Pathway and Mechanism of Action
Molecular docking studies suggest that this compound may interact with the Mycobacterium tuberculosis transcriptional repressor EthR. EthR is a negative regulator of the ethA gene, which encodes a monooxygenase required for the activation of the second-line drug ethionamide. Inhibition of EthR could potentially lead to increased activation of ethionamide. However, as a linezolid bioisostere, the primary mechanism of action of this compound is likely the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The interaction with EthR may represent a secondary or off-target effect.
Caption: Putative mechanism of action of this compound.
Conclusion
This compound (compound R7) represents a promising lead compound in the development of new treatments for tuberculosis. Its potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, combined with a significantly improved safety profile regarding MAO inhibition compared to linezolid, makes it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for future research aimed at elucidating its precise mechanism of action and optimizing its therapeutic potential. Further investigation into its interaction with EthR and its primary target, the bacterial ribosome, will be crucial in advancing this compound towards clinical application.
References
Unveiling Mtb-IN-7: A Novel Antitubercular Agent
For Immediate Release
A new class of potent antitubercular agents, 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones, has been identified, with specific compounds demonstrating significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. This in-depth technical guide provides a comprehensive overview of the core aspects of this novel series, with a focus on a key compound, Mtb-IN-7, and its closely related analog, Mtb-IN-8. This document is intended for researchers, scientists, and drug development professionals.
Core Compound Data
The research, detailed in a recent publication in the Journal of Medicinal Chemistry, highlights the potent activity of several compounds within this new series.[1] While the specific designation "this compound" is not explicitly defined in the abstract, it is highly probable that it refers to one of the lead compounds described, such as compound 5b or its more active R-isomer 5bb . For the purpose of this guide, we will present the available data for these key compounds, alongside the officially named Mtb-IN-8 (compound 5jb) .
| Compound | Stereoisomer | MIC H37Rv (μg/mL) | MIC MDR-Mtb (μg/mL) | Oral Bioavailability (F%) |
| 5b | Racemate | 0.16 | Not Reported | Not Reported |
| 5bb | R-isomer | 0.06 | 0.125 | 56.7 |
| 5j | Racemate | 0.12 | Not Reported | Not Reported |
| Mtb-IN-8 (5jb) | R-isomer | 0.03 | 0.06 | 63.8 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these compounds are crucial for reproducibility and further development.
Synthesis of 5-Phenyl Substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones
The general synthetic route to this class of compounds involves a multicomponent reaction. While the full detailed protocol requires access to the complete scientific publication, the key steps can be outlined as follows:
In Vitro Antitubercular Activity Assay
The minimum inhibitory concentration (MIC) is a key measure of a compound's efficacy. The following workflow outlines the typical procedure for determining the MIC against M. tuberculosis.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this class of compounds has not been fully elucidated in the publicly available information. However, the novelty of the scaffold suggests a potential new target in M. tuberculosis. The structure-activity relationship (SAR) studies indicate that the stereochemistry at the 5-position of the pyridopyrimidine ring is crucial for activity, with the R-isomers being significantly more potent.[1] This suggests a specific interaction with a chiral binding pocket in the target protein.
Further research is required to identify the specific molecular target and the signaling pathways that are disrupted by these inhibitors. A proposed logical relationship for target identification is as follows:
Conclusion
The 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series, including the notable compounds 5bb and Mtb-IN-8 (5jb) , represents a promising new class of orally bioavailable antitubercular agents with potent activity against drug-resistant Mtb.[1] The novelty of this scaffold suggests a new mechanism of action, making it a valuable area for further investigation in the fight against tuberculosis. The data presented in this guide underscores the potential of these compounds as leads for the development of new and effective tuberculosis therapies. Further in-depth studies are warranted to fully characterize their mechanism of action and to optimize their therapeutic potential.
References
Methodological & Application
In Vitro Assay Protocols for Novel Mycobacterium tuberculosis Inhibitors: A General Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, no publicly available information, research articles, or database entries could be found for a specific compound designated "Mtb-IN-7." The following application notes and protocols are provided as a general framework for the in vitro evaluation of novel inhibitors of Mycobacterium tuberculosis (Mtb). These protocols are based on established methodologies in the field and should be adapted based on the specific characteristics and putative target of the compound under investigation.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. A critical step in this process is the in vitro characterization of candidate compounds to determine their potency, spectrum of activity, and potential cellular targets. This document outlines standardized protocols for the initial in vitro assessment of novel anti-tubercular agents.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
a. Broth Microdilution Method
This is a widely used method for determining the MIC of a compound against Mtb.
-
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
96-well microplates.
-
Test compound stock solution (typically in DMSO).
-
Positive control antibiotic (e.g., Isoniazid, Rifampicin).
-
Resazurin (B115843) sodium salt solution (for viability assessment).
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Prepare an Mtb H37Rv inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add the bacterial inoculum to each well containing the test compound. Include a drug-free well as a growth control and a well with a known antibiotic as a positive control.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
b. Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Intracellular Activity Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the growth of Mtb within its primary host cell, the macrophage.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Mycobacterium tuberculosis H37Rv.
-
Test compound.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
7H10 agar (B569324) plates.
-
-
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
At the end of the incubation, lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H10 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
The intracellular activity is determined by the reduction in CFU counts compared to the untreated control.
-
a. Workflow for Intracellular Activity Assay
Caption: Workflow for assessing intracellular anti-tubercular activity.
Data Presentation
Quantitative data from in vitro assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
| Compound | MIC (µM) vs. Mtb H37Rv | IC50 (µM) in RAW 264.7 cells | Selectivity Index (SI = IC50/MIC) |
| This compound | Data to be determined | Data to be determined | Data to be calculated |
| Isoniazid | 0.02 - 0.06 | >100 | >1600 |
| Rifampicin | 0.05 - 0.2 | >50 | >250 |
IC50: Half-maximal inhibitory concentration against mammalian cells, a measure of cytotoxicity.
Potential Signaling Pathways and Drug Targets in M. tuberculosis
While the specific target of "this compound" is unknown, novel inhibitors often target essential pathways in Mtb that are distinct from those targeted by current drugs. Below is a generalized diagram of potential target pathways.
Caption: Potential essential pathways in M. tuberculosis that could be targeted by a novel inhibitor.
Conclusion
The described in vitro assays provide a fundamental framework for the initial characterization of novel anti-tubercular compounds. Positive results from these assays, demonstrating potent activity against Mtb and low cytotoxicity, would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and potential for development as a new therapeutic agent against tuberculosis. The specific experimental conditions and endpoints should be optimized based on the properties of the test compound.
Application Notes and Protocols for Mtb-IN-7
Topic: How to use Mtb-IN-7 in a laboratory setting
Audience: Researchers, scientists, and drug development professionals.
Based on a comprehensive review of available scientific literature, there is no specific chemical entity publicly documented as "this compound." The abbreviation "Mtb" is overwhelmingly used in scientific contexts to refer to Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It is possible that "this compound" is an internal laboratory designation for a compound, a novel agent not yet described in published literature, or a misnomer.
Without a defined chemical structure, target, or mechanism of action, it is not possible to provide detailed, accurate application notes and protocols. The following information is presented as a general framework that can be adapted once the specific nature of "this compound" is identified. The protocols and data presented are based on common laboratory practices for the evaluation of anti-tubercular agents.
Hypothetical Mechanism of Action and Signaling Pathway
Assuming "this compound" is an inhibitor targeting a hypothetical kinase, "MtbKinase-X," essential for M. tuberculosis survival, its mechanism would involve blocking downstream signaling required for bacterial growth and persistence.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound action.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for an anti-tubercular compound. The values presented are for illustrative purposes only.
| Parameter | H37Rv (ATCC 27294) | MDR Strain (e.g., ATCC 49925) | Cytotoxicity (Vero cells) |
| MIC (Minimum Inhibitory Concentration) | 1.25 µg/mL | 5.0 µg/mL | - |
| IC50 (Half-maximal Inhibitory Concentration) | 0.8 µg/mL | 3.5 µg/mL | > 50 µg/mL |
| EC50 (Half-maximal Effective Concentration) | 0.5 µg/mL | 2.1 µg/mL | - |
| Selectivity Index (SI = IC50 [Vero] / IC50 [H37Rv]) | > 62.5 | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standard protocols and should be optimized based on the specific properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of a test compound against M. tuberculosis using a broth microdilution method.
Workflow Diagram:
Caption: Workflow for MIC determination.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)
-
96-well microtiter plates
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control (e.g., Rifampicin)
-
Negative control (no drug)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of this compound in 100 µL of 7H9 broth. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the compound, as well as to the positive and negative control wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of Resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the Resazurin indicator from blue (no growth) to pink (growth).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle, e.g., 0.1% DMSO)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1][2][3]
To facilitate a more precise and informative response, please provide the following details if available:
-
Chemical Name or Structure of this compound
-
CAS (Chemical Abstracts Service) Number
-
Target Protein or Pathway
-
Any relevant publications or internal documentation
Upon receiving more specific information, these application notes and protocols can be tailored to provide accurate and actionable guidance for the use of this compound in a laboratory setting.
References
Application Notes and Protocols: Mtb-IN-7 Solubility and Preparation for Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mtb-IN-7 is a novel investigational inhibitor targeting key pathways within Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These application notes provide detailed guidance on the solubility, preparation, and use of this compound in various in vitro experimental settings. The protocols and data presented herein are intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their studies.
Quantitative Data Summary
Proper handling and preparation of this compound are critical for obtaining accurate and reproducible experimental results. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Assay Condition | Notes |
| Molecular Weight | 450.5 g/mol | - | - |
| Appearance | White to off-white solid | - | - |
| Purity | ≥98% (by HPLC) | - | - |
| Solubility | 50 mg/mL (111 mM) | DMSO | Gentle warming to 37°C and sonication may be required for complete dissolution. |
| <0.1 mg/mL | Water | Practically insoluble in aqueous solutions. | |
| 5 mg/mL | Ethanol | Sparingly soluble. | |
| Recommended Stock Solution | 10 mM | DMSO | Store at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| In Vitro IC50 | 0.5 µM | Mtb H37Rv strain | Varies depending on the specific Mtb strain and assay conditions. |
| Cytotoxicity (CC50) | >50 µM | HepG2 cells | Low cytotoxicity observed in preliminary studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 450.5 g/mol ), the required volume of DMSO for a 10 mM stock solution is 221.98 µL.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol outlines the determination of the MIC of this compound against a laboratory strain of M. tuberculosis (e.g., H37Rv) using a microplate-based assay.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well flat-bottom microplates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in 7H9 broth. The final concentration range should typically span from 100 µM down to 0.048 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.
-
-
Assay Setup:
-
Add 100 µL of the prepared this compound dilutions to the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours.
-
Visually inspect the wells. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Alternatively, read the fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for MIC determination of this compound.
Standard Operating Procedure for Mtb-IN-7 Testing
FOR RESEARCH USE ONLY
Abstract
This document provides a comprehensive set of protocols for the preclinical evaluation of Mtb-IN-7, a novel inhibitor of Mycobacterium tuberculosis (Mtb). While this compound is a designated compound for this protocol, the methodologies are based on the characterization of a closely related analogue, Mtb-IN-8, a potent 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compound.[1] These application notes are intended for researchers, scientists, and drug development professionals engaged in anti-tuberculosis research. The protocols herein detail the determination of in vitro efficacy against Mtb, assessment of cytotoxicity in mammalian cell lines, and evaluation of cardiac safety.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new therapeutic agents.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel drugs with new mechanisms of action. This document outlines the standard operating procedures for the initial in vitro characterization of this compound, a potential anti-TB candidate. The described assays are fundamental for establishing the compound's activity spectrum and safety profile.
Data Presentation
Table 1: In Vitro Activity and Safety Profile of this compound Analogue (Mtb-IN-8)
| Compound | Mtb H37Rv MIC (μg/mL) | MDR-Mtb MIC (μg/mL) | Vero Cell Cytotoxicity CC₅₀ (μM) | hERG Inhibition IC₅₀ (μM) | Oral Bioavailability (F%) |
| Mtb-IN-8 (R-isomer 5jb) | 0.03 | 0.06 - 0.125 | > 50 | > 30 | 63.8% |
| Mtb-IN-8 (S-isomer) | > 64 | > 64 | > 50 | > 30 | - |
| Isoniazid | 0.05 | > 16 | > 100 | > 100 | ~81% |
| Rifampicin | 0.1 | 0.1 | > 50 | > 50 | ~90-100% |
Data presented is based on the reported values for the analogue compound Mtb-IN-8 (R-isomer 5jb).[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes the method to determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv and other strains. The assay relies on the reduction of the Alamar Blue (resazurin) dye by metabolically active cells, resulting in a color change from blue to pink.[2][3]
Materials:
-
This compound, stock solution in DMSO
-
Mycobacterium tuberculosis H37Rv (or other strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
DMSO (vehicle control)
Procedure:
-
Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute this suspension 1:20 in broth to obtain the final inoculum.
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 2 µL of the this compound stock solution (e.g., at 100x the highest desired final concentration) to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL to the subsequent wells.
-
Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. Include wells with Mtb and DMSO only (no drug control) and wells with medium only (sterility control).
-
Seal the plates with paraffin (B1166041) film and incubate at 37°C for 5-7 days.
-
After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a no-drug control well. Incubate for an additional 24 hours.
-
If the control well turns from blue to pink, add the Alamar Blue mixture to all wells. If it remains blue, re-incubate the plate and check daily.
-
Once the color change has occurred in the control, record the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
Protocol 2: Cytotoxicity Assay in Vero Cells
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., Vero, African green monkey kidney cells) using the MTT assay, which measures mitochondrial metabolic activity.[4][5]
Materials:
-
This compound, stock solution in DMSO
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well flat-bottomed plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells and no-cell control (blank) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).
Protocol 3: hERG Potassium Channel Inhibition Assay
This protocol outlines a method to assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[6][7] The assay is typically performed using automated patch-clamp systems.[6][8]
Materials:
-
This compound, stock solution in DMSO
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular buffer solutions specific for patch-clamp electrophysiology
-
Automated patch-clamp system (e.g., QPatch)
-
Positive control (e.g., E-4031, a known hERG inhibitor)
Procedure:
-
Culture and prepare the hERG-expressing HEK293 cells according to the automated patch-clamp system's specifications.
-
Prime the system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and the test compounds (this compound at various concentrations, vehicle control, and positive control) onto the system's plate.
-
Initiate the automated whole-cell patch-clamp protocol. The system will establish a giga-seal, achieve whole-cell configuration, and apply a specific voltage protocol to elicit hERG currents.
-
Record baseline hERG currents in the presence of the vehicle (DMSO).
-
Apply the different concentrations of this compound sequentially and record the corresponding hERG currents.
-
Apply the positive control to confirm assay sensitivity.
-
Analyze the recorded current data to determine the percentage of hERG channel inhibition at each concentration of this compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the concentration-response data to a suitable equation.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, a critical process for the integrity of the mycobacterial cell wall and a common target for anti-tubercular drugs.[9][10][11] Inhibition of this pathway leads to bacterial cell death.
Caption: Hypothesized inhibition of the Mtb mycolic acid biosynthesis pathway by this compound.
Experimental Workflow Diagram
The following workflow illustrates the sequential process for the in vitro evaluation of the this compound compound.
Caption: Decision workflow for the preclinical in vitro testing of this compound.
References
- 1. Design, Synthesis, and Evaluation of the Antitubercular Activity of 5-Phenyl Substituted-5, 6-dihydropyrido[2, 3- d]pyrimidine-4, 7(3H, 8H)-dione Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Citotoxicity evaluation of three dental adhesives on vero cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Mtb-IN-7, a Novel Anti-Tuberculosis Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, is a formidable intracellular pathogen that primarily resides within host macrophages.[1][2] This intracellular lifestyle presents a significant hurdle for effective drug treatment, as any potential therapeutic agent must not only penetrate the complex mycobacterial cell wall but also traverse the host cell membrane to reach its target.[3] Consequently, the evaluation of a compound's activity against intracellular Mtb is a cornerstone of anti-tuberculosis drug discovery.[3]
These application notes provide a comprehensive guide to the cell-based assays used to determine the efficacy of a novel, hypothetical anti-tuberculosis compound, Mtb-IN-7. The protocols detailed herein describe methods for assessing the intracellular bactericidal or bacteriostatic activity of this compound and for evaluating its cytotoxicity against the host cells, which together are critical for determining its therapeutic potential.
This compound: A Hypothetical Inhibitor of Mtb Signal Peptidase
For the purpose of these application notes, we will consider this compound as a novel small molecule inhibitor of the essential Mtb signal peptidase LepB. Signal peptidases are crucial for the secretion of proteins involved in nutrient acquisition, virulence, and cell wall maintenance. By inhibiting LepB, this compound is hypothesized to disrupt these vital processes, leading to mycobacterial growth inhibition.
Key Cell-Based Assays for Efficacy Evaluation
A thorough assessment of an anti-tuberculosis compound's efficacy involves a multi-pronged approach. The primary assays include:
-
Intracellular Growth Inhibition Assay: To determine the potency of the compound against Mtb residing within macrophages.
-
Host Cell Cytotoxicity Assay: To evaluate the toxicity of the compound to the host cells and determine a therapeutic window.
The general experimental workflow for these assays is depicted below.
Caption: General experimental workflow for assessing the intracellular efficacy of this compound.
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data for this compound, providing a clear comparison of its efficacy and safety profile.
Table 1: Intracellular Efficacy of this compound against M. tuberculosis H37Rv
| Host Cell Line | Mtb Strain | Assay Method | EC50 (µM) |
| THP-1 | H37Rv | CFU Enumeration | 1.2 |
| J774A.1 | H37Rv | Luminescence | 1.5 |
| Primary Human Macrophages | H37Rv | CFU Enumeration | 1.8 |
Table 2: Cytotoxicity of this compound
| Host Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) |
| THP-1 | MTT | 72 | > 50 |
| J774A.1 | Resazurin | 72 | > 50 |
| Primary Human Macrophages | LDH | 72 | 45 |
Table 3: Selectivity Index of this compound
| Host Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| THP-1 | > 50 | 1.2 | > 41.7 |
| Primary Human Macrophages | 45 | 1.8 | 25 |
Experimental Protocols
Protocol 1: Intracellular M. tuberculosis Growth Inhibition Assay
This protocol details the steps to determine the half-maximal effective concentration (EC50) of this compound against Mtb growing inside macrophages.
Materials:
-
THP-1 human monocytic cell line
-
M. tuberculosis H37Rv strain
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Sterile water
-
0.1% Saponin (B1150181) in PBS
-
Middlebrook 7H11 agar (B569324) plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 supplemented with 10% FBS.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with warm PBS to remove non-adherent cells.
-
-
Infection with M. tuberculosis:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv in RPMI-1640 medium.
-
Infect the differentiated THP-1 cells at a Multiplicity of Infection (MOI) of 1:1 (1 bacterium per macrophage).[4]
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add the compound dilutions to the infected cells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Enumeration of Intracellular Bacteria (CFU Counting):
-
After incubation, aspirate the medium from each well.
-
Lyse the macrophages by adding 100 µL of 0.1% saponin in PBS to each well and incubate for 10 minutes at room temperature.
-
Prepare 10-fold serial dilutions of the cell lysates in PBS.
-
Spot 10 µL of each dilution onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the Colony Forming Units (CFU) per mL.
-
Calculate the percent inhibition relative to the vehicle control.
-
Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal cytotoxic concentration (CC50) of this compound on the host macrophages.
Materials:
-
Differentiated THP-1 cells (prepared as in Protocol 1, but uninfected)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
Add the same serial dilutions of this compound as used in the efficacy assay to the uninfected cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[5]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle control.
-
Signaling Pathway and Mechanism of Action
The hypothetical mechanism of this compound involves the inhibition of the signal peptidase LepB, which is critical for the processing and secretion of numerous proteins essential for Mtb survival and virulence.
Caption: Hypothesized mechanism of action of this compound targeting the Mtb signal peptidase LepB.
By inhibiting LepB, this compound prevents the cleavage of signal peptides from precursor proteins. This leads to an accumulation of unprocessed proteins, disrupting the integrity of the cell wall, impairing nutrient uptake, and reducing the secretion of virulence factors. Ultimately, this cascade of events results in the inhibition of Mtb growth and replication within the host macrophage.
References
Application Notes and Protocols for the Evaluation of Novel Anti-Tuberculosis Compounds
Topic: Experimental Design for Novel Mycobacterium tuberculosis Inhibitors in TB Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preclinical evaluation of novel chemical entities against Mycobacterium tuberculosis (Mtb). It outlines detailed experimental protocols for determining in vitro efficacy, cytotoxicity, and preliminary mechanism of action. The protocols are designed to be adaptable for a range of novel inhibitors and include standardized methods for data presentation and visualization to facilitate robust and reproducible research.
Introduction
Tuberculosis (TB), caused by the resilient intracellular pathogen Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of new therapeutics with novel mechanisms of action. This application note details a systematic approach to the initial characterization of a novel anti-TB compound, from primary screening to initial mechanistic insights.
M. tuberculosis possesses a unique and complex lipid-rich cell wall, which contributes significantly to its virulence and intrinsic resistance to many antibiotics.[1] The bacterium can persist within host macrophages by arresting phagosome maturation, allowing it to replicate within a protected niche.[2][3] Effective anti-TB agents must not only penetrate the mycobacterial cell wall but also be active in the challenging microenvironment of the host granuloma.
Data Presentation: Summary of Efficacy and Cytotoxicity
Quantitative data from initial screening assays should be organized to allow for clear comparison of a compound's efficacy and its potential for host cell toxicity. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (IC₅₀) to anti-mycobacterial activity (MIC), is a critical parameter in prioritizing lead compounds.
Table 1: In Vitro Activity and Cytotoxicity Profile of a Novel Mtb Inhibitor
| Compound | Target/Putative Mechanism | MIC₅₀ against Mtb H37Rv (μg/mL) | IC₅₀ in Vero Cells (μg/mL) | Selectivity Index (SI = IC₅₀/MIC₅₀) |
| Novel Inhibitor | Putative InhA Inhibitor | 0.8 | >100 | >125 |
| Isoniazid | Mycolic Acid Synthesis | 0.05 | >200 | >4000 |
| Rifampicin | RNA Polymerase | 0.1 | >150 | >1500 |
Data is illustrative. MIC₅₀ (Minimum Inhibitory Concentration) is the concentration that inhibits 50% of bacterial growth. IC₅₀ (Inhibitory Concentration) is the concentration that reduces the viability of host cells by 50%.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v)
-
Novel inhibitor stock solution (in DMSO)
-
Positive control (Isoniazid)
-
Negative control (DMSO)
Protocol:
-
Prepare a serial two-fold dilution of the novel inhibitor in a 96-well plate. The final concentration range should typically span from 100 µg/mL to 0.01 µg/mL.
-
Prepare a standardized inoculum of Mtb H37Rv from a mid-log phase culture to a final density of approximately 1 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterile control) with the Mtb suspension.
-
Include wells for a positive control (Isoniazid) and a negative vehicle control (DMSO at the highest concentration used for the compound).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of Resazurin solution to each well and incubate for an additional 24 hours.
-
Assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Cytotoxicity Assay in a Mammalian Cell Line
Objective: To evaluate the toxicity of the compound against a mammalian cell line (e.g., Vero or THP-1) to determine its therapeutic window.
Materials:
-
Vero (kidney epithelial) or THP-1 (human monocytic) cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the novel inhibitor in the complete growth medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Visualizations: Diagrams of Pathways and Workflows
Signaling Pathway: Putative Inhibition of Mycolic Acid Synthesis
Mycolic acids are essential components of the mycobacterial cell wall, and their synthesis pathway is a common target for anti-TB drugs like isoniazid.[2][4] A novel inhibitor may target key enzymes in this pathway, such as the enoyl-acyl carrier protein reductase (InhA).
Caption: Putative mechanism of a novel inhibitor targeting the InhA enzyme in the mycolic acid biosynthesis pathway.
Experimental Workflow: From In Vitro Screening to Intracellular Assay
A logical progression of experiments is crucial for efficiently evaluating a novel compound. The workflow should begin with broad screening and move towards more complex, biologically relevant models.
Caption: A streamlined workflow for the preclinical evaluation of novel anti-TB compounds.
Host-Pathogen Interaction: Mtb Survival in Macrophages
M. tuberculosis employs various strategies to survive within host macrophages, including the inhibition of phagosome-lysosome fusion. Understanding this interaction is key to developing host-directed therapies or evaluating compounds that are effective intracellularly.
Caption: Key interactions of M. tuberculosis within a host macrophage to ensure its survival.
References
Measuring the Binding Affinity of Mtb-IN-7 to Cytochrome bd Oxidase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mtb-IN-7 is a potent inhibitor of cytochrome bd (Cyt-bd) oxidase in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Cyt-bd oxidase is a crucial component of the mycobacterial respiratory chain, particularly under hypoxic conditions found within granulomas, making it an attractive target for novel anti-tubercular drug development. Accurate determination of the binding affinity of inhibitors like this compound to their target is fundamental for structure-activity relationship (SAR) studies and lead optimization.
These application notes provide detailed protocols for measuring the binding affinity of this compound to purified Mtb cytochrome bd oxidase using established biophysical techniques.
This compound: A 1-hydroxy-2-methylquinolin-4(1H)-one Derivative
This compound, also referred to as compound 8d in scientific literature, belongs to the 1-hydroxy-2-methylquinolin-4(1H)-one class of compounds.[1][2][3] Its inhibitory activity against a Cyt-bcc knock-out strain of M. tuberculosis and its binding affinity for Cyt-bd have been previously reported.
Chemical Structure:
While the specific substitution pattern for this compound (compound 8d) is detailed in the primary literature, for the purposes of these general protocols, it is represented as a derivative of the 1-hydroxy-2-methylquinolin-4(1H)-one scaffold.
SMILES (Simplified Molecular Input Line Entry System) Representation:
A general SMILES representation for the core scaffold is CC1=CC2=CC=CC=C2N(C1=O)O. The exact SMILES for this compound would include the specific substituent groups.
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction of this compound with its target and its anti-mycobacterial activity.
| Compound | Target | Method | Affinity (Kd) | MIC (ΔqcrCAB, Cyt-bd+ strain) | Reference |
| This compound (compound 8d) | Mtb Cytochrome bd oxidase | Not specified | 4.17 μM | 6.25 μM | [1][2][3] |
Experimental Protocols
I. Purification of Mycobacterium tuberculosis Cytochrome bd Oxidase
A prerequisite for in vitro binding assays is the availability of highly pure and active target protein. The following protocol is adapted from established methods for the purification of FLAG-tagged Mtb cytochrome bd oxidase.
Workflow for Purification of Mtb Cytochrome bd Oxidase
Caption: Workflow for the expression and purification of Mtb cytochrome bd oxidase.
Materials:
-
Mycobacterium smegmatis mc² 155 ΔcydAB cells transformed with the pLHcyd plasmid (encoding Mtb Cyt-bd with a C-terminal FLAG-tag on CydB).
-
LB Lennox medium supplemented with 0.05% (w/v) Tween 80 and 50 µg/ml hygromycin B.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% (v/v) glycerol, 1 mM MgCl₂, DNase I, and protease inhibitors.
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% (v/v) glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Wash Buffer (Buffer A): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.02% (w/v) DDM.
-
Elution Buffer: Buffer A containing 150 µg/mL 3xFLAG peptide.
-
ANTI-FLAG® M2 affinity matrix.
Protocol:
-
Expression:
-
Grow the transformed M. smegmatis cells in supplemented LB medium at 37°C with shaking.
-
Harvest cells by centrifugation when the culture reaches the desired optical density.
-
-
Cell Lysis and Membrane Isolation:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a high-pressure homogenizer (e.g., French press or microfluidizer).
-
Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).
-
Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1.5 hours at 4°C).
-
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Incubate for 1 hour at 4°C with gentle stirring to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation (e.g., 150,000 x g for 1 hour at 4°C).
-
-
Affinity Chromatography:
-
Equilibrate the ANTI-FLAG® M2 affinity matrix with Buffer A.
-
Load the solubilized protein supernatant onto the column.
-
Wash the column extensively with Buffer A (at least 5 column volumes) to remove non-specifically bound proteins.
-
Elute the FLAG-tagged cytochrome bd oxidase with Elution Buffer.
-
-
Quality Control:
-
Assess the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Confirm the presence of hemes by measuring the UV-visible spectrum.
-
II. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (cytochrome bd oxidase) immobilized on a sensor chip in real-time.
Workflow for SPR Analysis
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Materials:
-
SPR instrument (e.g., Biacore, Reichert, etc.).
-
Sensor chip suitable for antibody capture (e.g., CM5 chip for amine coupling).
-
Anti-FLAG antibody.
-
Amine coupling kit (EDC, NHS).
-
Purified FLAG-tagged Mtb cytochrome bd oxidase.
-
This compound stock solution in DMSO.
-
Running Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.02% (w/v) DDM, and 1-5% DMSO (to match the analyte solution).
Protocol:
-
Ligand Immobilization (Capture Method):
-
Immobilize the anti-FLAG antibody onto the sensor chip surface using standard amine coupling chemistry according to the manufacturer's instructions.
-
Inject the purified FLAG-tagged cytochrome bd oxidase over the antibody-coated surface to achieve a stable capture level. A reference flow cell should be prepared similarly but without the capture of the oxidase.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. It is crucial that the DMSO concentration is identical in all samples and the running buffer to minimize bulk refractive index effects.
-
Inject the this compound solutions over the captured cytochrome bd oxidase and the reference flow cell at a constant flow rate.
-
Monitor the association of this compound during the injection, followed by its dissociation as running buffer flows over the chip.
-
Regenerate the surface between cycles if necessary, although for a capture-based assay, fresh protein is typically captured for each analyte concentration.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
III. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Workflow for ITC Analysis
Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).
Materials:
-
Isothermal titration calorimeter.
-
Purified Mtb cytochrome bd oxidase.
-
This compound stock solution in DMSO.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.02% (w/v) DDM.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified cytochrome bd oxidase against the dialysis buffer to ensure buffer matching.
-
Prepare the this compound solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration should be identical in both the protein and ligand solutions (typically 1-5%).
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the purified cytochrome bd oxidase (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the protein solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from the titration to obtain the heat released or absorbed per injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
The protocols outlined in these application notes provide a framework for the accurate and reproducible measurement of the binding affinity of this compound to its target, Mycobacterium tuberculosis cytochrome bd oxidase. The choice of technique will depend on the specific research question, available instrumentation, and the amount of purified protein. Rigorous and quantitative characterization of inhibitor-target interactions is a critical step in the development of new and effective anti-tubercular agents.
References
Application Notes and Protocols: Mtb-IN-7 Series in High-Throughput Screening for Anti-Tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a significant global health challenge. This necessitates the discovery of novel anti-tubercular agents with new mechanisms of action. The Mtb-IN-7 series represents a novel class of 5-phenyl substituted-5, 6-dihydropyrido[2, 3-d]pyrimidine-4, 7(3H, 8H)-dione compounds with potent activity against Mtb. While specific data for "this compound" is not publicly available, this document will focus on a well-characterized member of this series, Mtb-IN-8 (also referred to as compound 5jb in scientific literature), as a representative agent for application in high-throughput screening (HTS) campaigns.[1][2]
These compounds have demonstrated significant in vitro activity against both the H37Rv strain of Mtb and MDR-Mtb strains.[1][2] Furthermore, lead compounds from this series have shown favorable pharmacokinetic profiles and in vivo efficacy in zebrafish models of Mtb infection, highlighting their potential as promising candidates for further drug development.[1][2]
This document provides detailed application notes and protocols for the utilization of compounds from the this compound series in HTS to identify novel anti-tubercular agents.
Data Presentation
The following table summarizes the in vitro antitubercular activity of key compounds from the this compound series.
| Compound | Mtb H37Rv MIC (μg/mL) | MDR-Mtb MIC (μg/mL) |
| 5b | 0.16 | Not Reported |
| 5j | 0.12 | Not Reported |
| 5bb (R-isomer of 5b) | 0.06 | 0.125 |
| Mtb-IN-8 (5jb, R-isomer of 5j) | 0.03 | 0.06 |
Data extracted from Sun L, et al. J Med Chem. 2024.[1][2]
Signaling Pathway: Host Cell NF-κB and MAPK Pathway Modulation by M. tuberculosis
Mycobacterium tuberculosis has evolved mechanisms to manipulate host cell signaling pathways to ensure its survival and replication within macrophages. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the host's innate immune response. Mtb can suppress these pathways to dampen the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby creating a more permissive intracellular environment.[3][4][5] Phenotypic screens aimed at identifying compounds that can reverse this suppression and restore a robust host immune response represent a promising strategy for anti-TB drug discovery.
Caption: M. tuberculosis effector proteins inhibit host NF-κB and MAPK signaling.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Inhibitors of Intracellular M. tuberculosis
This protocol describes a cell-based phenotypic HTS assay to identify compounds that inhibit the growth of M. tuberculosis within macrophages. This approach allows for the discovery of compounds that target the bacterium directly or modulate host cell pathways to enhance bacterial clearance.
1. Materials and Reagents:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).
-
Bacterial Strain: M. tuberculosis H37Rv expressing a fluorescent reporter (e.g., GFP or mCherry) or a luciferase reporter.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (for routine cell culture, not for the assay).
-
Assay Medium: Cell culture medium without antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 cells.
-
Compound Library: Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Positive Control: A known anti-tubercular drug (e.g., Rifampicin, Isoniazid, or Mtb-IN-8).
-
Negative Control: DMSO.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Reagents for Readout:
-
For fluorescent Mtb: DAPI for nuclear staining.
-
For luciferase Mtb: Luciferase substrate (e.g., Bright-Glo).
-
-
Instrumentation:
-
Automated liquid handler.
-
High-content imaging system or a plate reader capable of luminescence detection.
-
Biosafety Level 3 (BSL-3) facility for handling live M. tuberculosis.
-
2. Experimental Procedure:
-
Cell Seeding:
-
For THP-1 cells, seed at a density of 2 x 10⁴ cells per well in a 384-well plate containing PMA (e.g., 50 ng/mL) and incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.
-
For RAW 264.7 cells, seed at a density of 1 x 10⁴ cells per well and allow to adhere overnight.
-
-
Bacterial Infection:
-
Prepare a single-cell suspension of fluorescent or luciferase-expressing M. tuberculosis H37Rv in assay medium.
-
Remove the medium from the adhered macrophages and infect with the bacterial suspension at a multiplicity of infection (MOI) of 1-5.
-
Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.
-
Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.
-
Wash the wells twice with pre-warmed PBS to remove extracellular bacteria. Add fresh assay medium to each well.
-
-
Compound Addition:
-
Using an automated liquid handler, add the test compounds from the library to the infected cells at a final concentration of, for example, 10 µM.
-
Add the positive control (e.g., Rifampicin at 1 µg/mL) and negative control (DMSO at the same final concentration as the test compounds) to designated wells on each plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Assay Readout:
-
For fluorescent Mtb (High-Content Imaging):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the number of host cells and the intracellular bacterial load (fluorescence intensity or number of fluorescent objects per cell).
-
-
For luciferase Mtb (Luminescence):
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
3. Data Analysis:
-
Calculate the percentage of bacterial growth inhibition for each test compound relative to the positive and negative controls: % Inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Determine the Z'-factor for each plate to assess the quality of the assay: Z' = 1 - (3 x (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor > 0.5 indicates a robust assay.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel anti-tubercular inhibitors.
Caption: A typical workflow for an HTS campaign for Mtb inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of the Antitubercular Activity of 5-Phenyl Substituted-5, 6-dihydropyrido[2, 3- d]pyrimidine-4, 7(3H, 8H)-dione Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
Application Notes and Protocols: Testing Mtb-IN-7 Against Drug-Resistant Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the evaluation of Mtb-IN-7, a reported monoamine oxidase (MAO-A/MAO-B) inhibitor with antimycobacterial activity, against drug-resistant strains of Mycobacterium tuberculosis (Mtb). This compound has shown activity against the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 2.01 µM[1]. These protocols are designed to facilitate the systematic assessment of this compound's efficacy and safety profile, a critical step in the development of new anti-tuberculosis agents. The provided methodologies cover the determination of Minimum Inhibitory Concentration (MIC) against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, as well as cytotoxicity evaluation in a mammalian cell line.
Introduction to this compound and Drug-Resistant Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. A significant challenge in controlling TB is the emergence of drug-resistant strains. Multidrug-resistant TB (MDR-TB) is defined as resistance to at least isoniazid (B1672263) and rifampicin, the two most potent first-line anti-TB drugs. Extensively drug-resistant TB (XDR-TB) is a form of MDR-TB with additional resistance to any fluoroquinolone and at least one of three injectable second-line drugs. The urgent need for novel therapeutics effective against these resistant strains is undeniable.
This compound has been identified as a MAO-A/MAO-B inhibitor with demonstrated activity against the drug-susceptible H37Rv strain of M. tuberculosis. The following protocols outline the necessary steps to evaluate its potential against clinically relevant drug-resistant strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Drug-Resistant Mtb Strains
This protocol utilizes the widely accepted Microplate Alamar Blue Assay (MABA) to determine the MIC of this compound against various drug-resistant Mtb strains.
Materials:
-
This compound
-
Drug-resistant Mtb strains (e.g., MDR and XDR clinical isolates)
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Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control antibiotics (e.g., rifampicin, isoniazid for susceptible strains; moxifloxacin (B1663623) for resistant strains)
-
Negative control (DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Inoculum Preparation: Culture the drug-resistant Mtb strains in Middlebrook 7H9 broth until they reach the mid-log phase of growth. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in fresh broth to obtain the final inoculum.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the 96-well plates. The final volume in each well should be 100 µL. Include wells for positive and negative controls.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Reading the Results: Incubate the plates for another 24 hours at 37°C. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
This compound
-
Vero cells (or other suitable mammalian cell line, e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Positive control (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed the Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in DMEM and add them to the respective wells. Include wells with untreated cells and cells treated with the positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The quantitative data from the MIC and cytotoxicity assays should be summarized in the following tables for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Drug-Resistant Mtb Strains
| Mtb Strain | Resistance Profile | This compound MIC (µM) | Positive Control MIC (µM) |
| H37Rv | Susceptible | 2.01 | [Insert Value] |
| MDR Isolate 1 | INH-R, RIF-R | [Insert Value] | [Insert Value] |
| MDR Isolate 2 | INH-R, RIF-R | [Insert Value] | [Insert Value] |
| XDR Isolate 1 | MDR + FQ-R + SLID-R | [Insert Value] | [Insert Value] |
| XDR Isolate 2 | MDR + FQ-R + SLID-R | [Insert Value] | [Insert Value] |
| (INH-R: Isoniazid Resistant; RIF-R: Rifampicin Resistant; FQ-R: Fluoroquinolone Resistant; SLID-R: Second-Line Injectable Drug Resistant) |
Table 2: Cytotoxicity of this compound against Vero Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50 / MIC against H37Rv) |
| This compound | [Insert Value] | [Calculate Value] |
| Positive Control (Doxorubicin) | [Insert Value] | N/A |
Visualization of Pathways and Workflows
Signaling Pathways in Mtb Drug Resistance
The following diagram illustrates the primary mechanisms of resistance to first-line anti-tuberculosis drugs. Understanding these pathways is crucial for contextualizing the potential efficacy of novel inhibitors like this compound.
Caption: Mechanisms of resistance to first-line anti-TB drugs.
Experimental Workflow
The logical flow of the experimental protocol for testing this compound is depicted below.
References
Mtb-IN-7: Information Not Currently Available in Public Domain
Extensive searches for the compound "Mtb-IN-7" have yielded no specific information regarding its mechanism of action, preclinical or clinical data, or its use in combination with other tuberculosis (TB) drugs. This suggests that "this compound" may be a very new experimental compound, an internal designation not yet disclosed in public research, or potentially an incorrect identifier.
Standard combination therapies for drug-susceptible TB typically involve a multi-drug regimen to effectively eradicate Mycobacterium tuberculosis (Mtb) and prevent the emergence of drug resistance.[1][2] The treatment is generally divided into an intensive phase and a continuation phase, utilizing drugs that target various essential pathways in the bacterium.[1] Key mechanisms of action for first-line TB drugs include the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and the disruption of RNA synthesis.[1]
The development of new TB drugs and combination therapies is a critical area of research due to the challenges posed by multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[2][3] Novel treatment strategies often focus on targeting different metabolic states of Mtb, including non-replicating or "persister" cells that can survive conventional antibiotic treatment.[4]
Given the lack of available data on "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations related to its use in combination therapy. Further information on the specific nature of this compound is required to proceed. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or await public disclosure of data related to "this compound" for any potential applications in tuberculosis research and treatment.
References
Troubleshooting & Optimization
Mtb-IN-7 assay variability and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Mtb-IN-7 assay, a hypothetical designation for a Mycobacterium tuberculosis (Mtb) growth inhibition assay. The principles and troubleshooting advice provided here are based on established mycobacterial growth inhibition assays (MGIAs) and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a cellular in vitro assay designed to measure the ability of a compound (this compound) to inhibit the growth of Mycobacterium tuberculosis. This is typically achieved by co-culturing Mtb with host immune cells (like peripheral blood mononuclear cells - PBMCs, or macrophages) in the presence of the compound. The readout is the quantification of mycobacterial growth after a defined incubation period, which can be measured using various methods such as BACTEC MGIT systems, luciferase reporter strains, or colony-forming unit (CFU) counting.
Q2: What are the primary applications of this assay?
This assay is primarily used in drug discovery and development to:
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Screen for novel anti-tuberculosis compounds.
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Determine the potency (e.g., IC50) of candidate drugs.
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Study the mechanism of action of anti-mycobacterial agents.
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Assess the functional immune response to Mtb infection and the effect of immunomodulatory compounds.[1][2]
Q3: What cell types can be used in the this compound assay?
A variety of host cells can be used, depending on the specific research question. Common choices include:
-
Peripheral Blood Mononuclear Cells (PBMCs): Provide a mixed population of immune cells.[2][3]
-
Whole Blood: A more physiologically relevant ex vivo model.[1]
-
Macrophage cell lines (e.g., J774, MH-S): Offer convenience and reproducibility.[4][5]
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Primary Macrophages (e.g., bone marrow-derived macrophages): More physiologically relevant than cell lines but can have higher variability.[4]
Q4: How is mycobacterial growth quantified?
Several methods can be used to quantify Mtb growth:
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BACTEC™ MGIT™ systems: An automated system that detects mycobacterial growth based on oxygen consumption.[2]
-
Luciferase Reporter Strains: Genetically engineered Mtb strains that express luciferase, allowing for rapid and sensitive quantification of viable bacteria via luminescence.[5]
-
Colony Forming Unit (CFU) Counting: The traditional method of plating serial dilutions of the culture lysate and counting visible colonies. This method is time-consuming but provides a direct measure of viable bacteria.
-
Microscopy and Image Analysis: Staining mycobacteria and using automated microscopy and image analysis to quantify bacterial numbers.
Troubleshooting Guide
High Variability in Results
Q5: My replicate wells show high variability. What are the possible causes and solutions?
High variability can undermine the reliability of your results. Here are common causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting technique. - Mix the cell suspension gently between seeding replicates. |
| Uneven Mycobacterial Inoculum | - Thoroughly vortex the mycobacterial stock before dilution. - Avoid clumping of mycobacteria by passing the suspension through a syringe with a small gauge needle. - Ensure the inoculum is well-mixed before adding to the wells. |
| Edge Effects in Assay Plates | - To minimize evaporation, fill the outer wells of the plate with sterile PBS or media. - Avoid using the outer wells for experimental samples if edge effects are persistent. - Ensure proper humidification in the incubator. |
| Cell Clumping | - Use appropriate anti-clumping agents if necessary. - Handle cells gently during harvesting and seeding to maintain viability. |
| Contamination | - Regularly check for bacterial or fungal contamination. - Use sterile techniques and certified cell culture reagents. |
No or Low Inhibition Observed
Q6: I am not observing any growth inhibition with my positive control compound. What should I check?
Failure to see an effect with a positive control can invalidate your experiment. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Verify the identity and purity of the compound. - Check for proper storage and handling of the compound stock. - Prepare fresh dilutions of the compound for each experiment. |
| Sub-optimal Compound Concentration | - Confirm the concentration range being tested is appropriate for the compound's known potency. - Perform a dose-response curve to determine the optimal concentration. |
| High Mycobacterial Inoculum | - An excessively high Mtb inoculum can overwhelm the inhibitory effect of the compound.[1][3] - Optimize the multiplicity of infection (MOI) to a level where inhibition can be detected.[3] |
| Assay Incubation Time | - The incubation time may be too long, allowing even slow-growing bacteria to reach high densities. - Optimize the incubation period to capture the inhibitory effect before the culture becomes saturated. |
| Cell Health | - Ensure the host cells are viable and healthy throughout the assay. - Perform a cell viability assay in parallel. |
Experimental Workflow Diagram
Caption: A generalized workflow for the this compound growth inhibition assay.
Experimental Protocol: Direct Mtb Growth Inhibition Assay
This protocol is a generalized procedure for a direct mycobacterial growth inhibition assay using PBMCs.
Materials:
-
Cryopreserved human PBMCs
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RPMI-1640 medium supplemented with L-glutamine, HEPES, and autologous human serum.
-
Mycobacterium tuberculosis (e.g., H37Rv)
-
This compound compound stock solution
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96-well cell culture plates
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BACTEC MGIT tubes or luciferase assay reagents
-
Cell lysis buffer
Methodology:
-
Cell Preparation: Thaw cryopreserved PBMCs and wash them to remove cryoprotectant. Resuspend the cells in complete RPMI medium and perform a cell count to determine viability and concentration. Adjust the cell concentration to 2 x 10^6 cells/mL.
-
Assay Setup:
-
Seed 1 x 10^6 PBMCs (0.5 mL) into each well of a 48-well plate.[2]
-
Prepare serial dilutions of the this compound compound in complete RPMI medium. Add the appropriate volume of the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Prepare the Mtb inoculum to achieve a final concentration of 100-500 CFU per well.[1]
-
-
Infection and Incubation:
-
Cell Lysis and Mtb Quantification:
-
After incubation, lyse the cells in each well using a suitable lysis buffer to release the intracellular mycobacteria.
-
Transfer the lysate to a BACTEC MGIT tube or use a luciferase assay system to quantify the mycobacterial growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the results to determine the IC50 value of the compound.
-
Key Experimental Parameters
The following table summarizes typical quantitative data for Mtb growth inhibition assays based on literature.
| Parameter | Typical Range | Reference |
| Cell Density (PBMCs) | 1 x 10^6 cells/well (48-well plate) | [2] |
| Mycobacterial Inoculum (Mtb) | 100 - 500 CFU/well | [1] |
| Co-culture Incubation Time | 72 - 96 hours | [1][2] |
| Whole Blood Volume | 0.3 mL in a total volume of 0.6 mL | [1] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common this compound assay problems.
References
- 1. Frontiers | Development and application of the direct mycobacterial growth inhibition assay: a systematic review [frontiersin.org]
- 2. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]
- 3. Inhibition of Mycobacterial Growth In Vitro following Primary but Not Secondary Vaccination with Mycobacterium bovis BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified mycobacterial growth inhibition assay for the functional assessment of vaccine-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mtb-IN-7 Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Mtb-IN-7 in in vitro studies against Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound (also referred to as compound R7) is a chemical compound with demonstrated antimycobacterial activity. It is also known to be an inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Q2: What is the recommended starting concentration for this compound in an in vitro Mtb culture?
A2: A good starting point for in vitro experiments is the Minimum Inhibitory Concentration (MIC). The reported MIC of this compound against the M. tuberculosis H37Rv strain is 2.01 μM. It is recommended to test a range of concentrations around this value, for example, from 0.1x MIC to 10x MIC (approximately 0.2 μM to 20 μM).
Q3: What is the known mechanism of action of this compound?
A3: this compound is described as a MAO-A/MAO-B inhibitor, with IC50 values greater than 40 μM. While its direct antimycobacterial mechanism is not fully elucidated, its MAO-inhibitory activity might play a role, or it could have other cellular targets within M. tuberculosis. Historically, some MAO inhibitors like iproniazid (B1672159) were initially developed for tuberculosis treatment.[1][2]
Q4: Is this compound cytotoxic to mammalian cells?
A4: The cytotoxicity of this compound should be experimentally determined for the specific cell line used in your studies. It is crucial to assess the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/MIC) to ensure that the antimycobacterial activity is not due to general toxicity. A compound with an SI greater than 10 is generally considered a good candidate for further development.
Q5: How should I prepare a stock solution of this compound?
A5: The solubility of this compound should be confirmed from the supplier's datasheet. Typically, small molecules are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be diluted in the appropriate culture medium for your experiments. Ensure the final DMSO concentration in the assay is low (usually ≤0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of Mtb growth at the expected MIC. | 1. Incorrect concentration of this compound. 2. Degradation of the compound. 3. Resistant Mtb strain. 4. High inoculum density. | 1. Verify stock solution concentration and dilution calculations. 2. Prepare fresh stock solutions. Check storage conditions. 3. Confirm the Mtb strain being used. Test against a reference strain like H37Rv. 4. Ensure the bacterial inoculum is standardized (e.g., to a specific McFarland standard). |
| High variability between replicate wells. | 1. Inaccurate pipetting. 2. Clumping of Mtb. 3. Uneven cell seeding (for intracellular assays). | 1. Ensure proper pipette calibration and technique. 2. Vortex the bacterial suspension and pass it through a syringe with a small gauge needle to break up clumps before inoculation. 3. Ensure a single-cell suspension of macrophages before seeding. |
| Observed cytotoxicity at or below the MIC. | 1. The compound has a low selectivity index. 2. The mammalian cell line is particularly sensitive. | 1. The compound may not be a suitable candidate for further development. 2. Test the cytotoxicity on a different, more robust cell line (e.g., Vero cells). |
| Discrepancy between extracellular and intracellular activity. | 1. Poor penetration of this compound into macrophages. 2. The compound is effluxed by macrophages. 3. The intracellular environment alters compound activity. | 1. Consider formulation strategies to enhance cell permeability. 2. Investigate the role of host cell efflux pumps. 3. This is a common challenge in TB drug discovery and highlights the importance of intracellular assays. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Organism |
| MIC | 2.01 μM | Mycobacterium tuberculosis H37Rv |
| IC50 | > 40 μM | MAO-A / MAO-B |
Data sourced from MedChemExpress and TargetMol.
Table 2: Typical In Vitro Concentrations of Common Anti-TB Drugs for Reference
| Drug | Typical MIC Range (μg/mL) against susceptible Mtb | Typical Intracellular EC90 (μM) in THP-1 cells |
| Isoniazid (B1672263) | 0.025 - 0.1 | 0.4 - 0.7 |
| Rifampicin | 0.05 - 0.2 | 0.02 - 0.06 |
| Ethambutol (B1671381) | 0.5 - 2.0 | 5.0 - 20.0 |
| Linezolid (B1675486) | 0.25 - 1.0 | < 2.5 |
Note: These values can vary depending on the specific Mtb strain and experimental conditions.[3][4][5][6][7][8][9][10][11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound against M. tuberculosis using a broth microdilution method.[12][13][14]
-
Preparation of this compound dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The concentration range should bracket the expected MIC (e.g., from 32 μM down to 0.0625 μM).
-
Inoculum preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Seal the plate in a gas-permeable bag and incubate at 37°C for 7-14 days.
-
Reading the results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator like resazurin.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on a mammalian cell line (e.g., Vero or HepG2).[15][16][17]
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: Intracellular Killing Assay
This protocol evaluates the efficacy of this compound against M. tuberculosis residing within macrophages.[18][19][20][21]
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Macrophage Seeding and Differentiation: Seed a macrophage-like cell line (e.g., THP-1) in a 24-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
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Infection: Infect the differentiated macrophages with a single-cell suspension of M. tuberculosis at a multiplicity of infection (MOI) of 1-10 for 4 hours.
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Removal of Extracellular Bacteria: Wash the cells with warm PBS to remove extracellular bacteria. Treat with a low concentration of amikacin (B45834) (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular Mtb, then wash again.
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Compound Treatment: Add fresh culture medium containing different concentrations of this compound to the infected macrophages.
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Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
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Macrophage Lysis and CFU Enumeration: At desired time points, lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100). Serially dilute the lysate and plate on Middlebrook 7H11 agar (B569324) plates.
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CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
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Data Analysis: Compare the CFU counts from this compound-treated wells to the untreated control wells to determine the reduction in intracellular bacterial viability.
Visualizations
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Hypothetical Signaling Pathway
Caption: Potential host cell signaling pathway affected by this compound.
Troubleshooting Logic
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of exposure time, drug concentration, and temperature on the activity of ethambutol versus Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early and Extended Early Bactericidal Activity of Linezolid in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of linezolid against Mycobacterium tuberculosis complex, including multidrug-resistant Mycobacterium bovis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 10. Reevaluating Rifampicin Breakpoint Concentrations for Mycobacterium tuberculosis Isolates with Disputed rpoB Mutations and Discordant Susceptibility Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Mtb-IN-7 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the novel Mycobacterium tuberculosis inhibitor, Mtb-IN-7.
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Buffers
Symptom: A promising novel anti-tuberculosis compound, this compound, precipitates out of solution when diluted from an organic stock into an aqueous buffer for biological assays.
Root Cause Analysis: Poor aqueous solubility is a common characteristic of lipophilic anti-TB agents. The abrupt change in solvent polarity when diluting a concentrated stock in an organic solvent (like DMSO) into an aqueous medium significantly reduces the solubility of this compound, causing it to precipitate.
Solutions:
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Optimize Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO, ethanol) in your specific assay that does not affect the experimental results. Maintain the final solvent concentration just below this limit.
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Utilize Solubilizing Excipients: Incorporate pharmaceutically acceptable co-solvents or surfactants into the aqueous buffer to enhance the solubility of this compound.
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pH Adjustment: Evaluate the pH-solubility profile of this compound. If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.
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Employ Formulation Strategies: For persistent solubility issues, consider advanced formulation approaches as detailed in the protocols below.
Issue 2: Inconsistent Results in In Vitro Assays
Symptom: High variability in minimum inhibitory concentration (MIC) or other bioassay results for this compound across different experiments.
Root Cause Analysis: Inconsistent results are often a direct consequence of the poor solubility of the test compound. If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to unreliable data.
Solutions:
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Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. A clear solution is essential.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving any microscopic precipitates.
-
Pre-dissolution in a Small Volume: Dissolve the this compound stock in a small volume of the final aqueous buffer before bringing it to the final volume. This gradual dilution can sometimes prevent precipitation.
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Adopt a Formulation Strategy: For reproducible results, preparing a stable formulation of this compound is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: For preparing a concentrated stock solution of this compound, it is advisable to use a water-miscible organic solvent in which the compound is freely soluble. Commonly used solvents for poorly soluble research compounds include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and ethanol. It is critical to determine the maximum solubility in the chosen solvent to prevent precipitation upon storage. For long-term storage, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: My this compound is precipitating during my experiment. What are the likely causes?
A2: Precipitation of this compound during an experiment can be due to several factors:
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Solvent Change: A frequent cause is a change in the solvent environment. When a concentrated stock of this compound in an organic solvent is diluted into an aqueous buffer, the inhibitor may precipitate because it is no longer soluble in the final solvent mixture.
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Concentration Exceeding Solubility Limit: The final concentration of this compound in your experiment may exceed its maximum solubility in the aqueous buffer.
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Temperature Effects: Changes in temperature during the experiment can affect the solubility of the compound.
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Interactions with Other Components: this compound may interact with other components in your assay medium, leading to precipitation.
Q3: How can I improve the bioavailability of this compound for in vivo studies?
A3: The poor aqueous solubility of this compound can significantly limit its oral bioavailability, which can impede in vivo efficacy studies.[1] Several formulation strategies can be employed to enhance in vivo bioavailability:
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Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosizing increases the surface area available for dissolution.[1]
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Solid Dispersions: Dispersing this compound in a polymer matrix, often in an amorphous state, can significantly improve both its solubility and dissolution rate.[1]
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Lipid-Based Formulations: Dissolving this compound in a lipid-based vehicle, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and improve absorption.[1]
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Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its aqueous solubility.
Quantitative Data Summary
The following tables provide a comparative overview of different formulation strategies to enhance the solubility of a model poorly soluble Mycobacterium tuberculosis inhibitor, analogous to this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 |
| Ethanol | 5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Description | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug to increase the surface area for dissolution (e.g., micronization, nanosizing).[1] | Simple and effective for improving dissolution rate. | May not increase equilibrium solubility; potential for particle aggregation.[1] |
| Solid Dispersions | The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[1] | Significant improvement in both solubility and dissolution rate.[1] | Potential for physical instability (recrystallization) over time.[1] |
| Lipid-Based Formulations | This compound is dissolved in a lipid-based vehicle, such as self-emulsifying drug delivery systems (SEDDS).[1] | Enhances solubility and can improve absorption via lymphatic pathways.[1] | Can be complex to formulate and may have stability issues.[1] |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. | Increases aqueous solubility and can improve stability. | The amount of drug that can be complexed is limited. |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion
This protocol outlines a common method for preparing a solid dispersion to enhance the solubility of this compound using the solvent evaporation method.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30)
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Rotary evaporator
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Mortar and pestle
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Sieve (100-mesh)
Procedure:
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Accurately weigh 100 mg of this compound and 200 mg of PVP K30.
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Dissolve both the this compound and PVP K30 in 20 mL of methanol in a round-bottom flask.
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Sonicate the mixture for 15 minutes to ensure a clear solution.
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Attach the flask to a rotary evaporator.
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Evaporate the methanol under reduced pressure at 40°C until a solid film forms on the wall of the flask.
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Further, dry the solid film under a vacuum for 24 hours to remove any residual solvent.
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Scrape the solid dispersion from the flask.
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Gently grind the solid dispersion into a fine powder using a mortar and pestle.
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Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
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Store the resulting solid dispersion in a desiccator at room temperature.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solid dispersion preparation.
Caption: Hypothetical signaling pathway of this compound action.
References
Mtb-IN-7 stability problems in experimental conditions
Welcome to the technical support center for Mtb-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and ensuring reliable experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, small-molecule inhibitor of the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting InhA, this compound disrupts mycolic acid synthesis, leading to bacterial cell death.
Q2: What are the common stability problems encountered with this compound?
A2: this compound is susceptible to degradation under certain experimental conditions. The primary stability concerns are hydrolysis in aqueous solutions with a non-neutral pH and potential oxidation. Researchers should pay close attention to solvent choice, pH of buffers, and storage conditions to minimize degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be prepared in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. These stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing aqueous working solutions, it is recommended to dilute the DMSO stock solution into your final assay buffer immediately before use.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often linked to the stability of this compound. Key factors to investigate include:
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Compound Precipitation: this compound has limited solubility in aqueous buffers. Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility and does not exceed a concentration that affects your experimental system (typically <1%).
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Degradation in Assay Media: The compound may degrade over the course of a long incubation period. It is advisable to perform a time-course experiment to assess the stability of this compound in your specific assay medium.
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Adsorption to Plastics: Like many small molecules, this compound can adsorb to the surface of plasticware. Using low-adhesion microplates and tubes can help mitigate this issue.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity
If you observe lower than expected or no inhibitory activity of this compound in your assay, consider the following troubleshooting steps:
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Verify Stock Solution Integrity:
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Was the stock solution prepared in anhydrous DMSO?
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Has the stock solution undergone multiple freeze-thaw cycles?
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Recommendation: Prepare a fresh stock solution from solid this compound.
-
-
Assess Compound Stability in Assay Buffer:
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Is your assay buffer at a neutral pH (6.8-7.4)?
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Does your assay involve extended incubation times at 37°C?
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Recommendation: Perform a stability study of this compound in your assay buffer using HPLC-MS analysis (see Experimental Protocols section).
-
-
Check for Precipitation:
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Visually inspect your assay wells for any signs of compound precipitation.
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What is the final concentration of this compound and DMSO in your assay?
-
Recommendation: Lower the final concentration of this compound or slightly increase the percentage of DMSO, ensuring it does not affect your assay's performance.
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Diagram: Troubleshooting Workflow for Low Activity
Caption: Troubleshooting workflow for addressing low or no inhibitory activity of this compound.
Data Presentation
Table 1: Stability of this compound in Various Solvents and Buffers
| Solvent/Buffer | Temperature (°C) | Incubation Time (h) | % Remaining this compound (Mean ± SD) |
| Anhydrous DMSO | 25 | 48 | 99.2 ± 0.5 |
| PBS (pH 7.4) | 37 | 24 | 85.1 ± 2.1 |
| PBS (pH 5.0) | 37 | 24 | 45.7 ± 3.5 |
| Middlebrook 7H9 | 37 | 24 | 78.4 ± 2.8 |
| Middlebrook 7H9 + 10% OADC | 37 | 24 | 82.3 ± 1.9 |
Data generated by HPLC-MS analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
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Vortex for 1-2 minutes until the compound is fully dissolved.
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Aliquot the stock solution into smaller volumes in tightly sealed, amber vials.
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Store the aliquots at -80°C.
Protocol 2: Assessing this compound Stability by HPLC-MS
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Prepare a 10 µM working solution of this compound in the desired experimental buffer (e.g., PBS, cell culture medium).
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Incubate the working solution at the desired temperature (e.g., 37°C).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
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Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
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Centrifuge the samples to precipitate any proteins or salts.
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Analyze the supernatant by HPLC-MS to determine the concentration of this compound relative to the time 0 sample.
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in an aqueous buffer.
Signaling Pathway
Diagram: Simplified InhA Signaling Pathway in M. tuberculosis
Caption: this compound inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway.
Technical Support Center: Mtb-IN-7 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mtb-IN-7, a novel inhibitor of Mycobacterium tuberculosis (Mtb). The information is tailored for scientists and drug development professionals to navigate common pitfalls and ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Mtb-cyt-bd oxidase-IN-7, is a small molecule inhibitor that targets the cytochrome bd terminal oxidase in Mycobacterium tuberculosis.[1] The Mtb respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2] While the cytochrome bcc-aa3 complex is the primary oxidase under normal conditions, the cytochrome bd oxidase becomes crucial for Mtb's survival under stressful conditions encountered within the host, such as low pH in activated macrophages. By inhibiting the cytochrome bd oxidase, this compound disrupts the electron transport chain, leading to a halt in cellular respiration and subsequent bacterial death, particularly when the primary oxidase is also compromised.
Q2: What are the key experimental parameters for this compound?
A2: Key parameters for this compound include its binding affinity (Kd) and its minimum inhibitory concentration (MIC). The reported Kd for this compound is 4.17 μM.[1] Its MIC has been determined to be 6.25 μM against a cytochrome bcc-aa3 oxidase knock-out strain of Mtb, highlighting its specific activity against the cytochrome bd oxidase.[1]
Q3: Are there other similar compounds to this compound?
A3: Yes, another compound, Mtb-cyt-bd oxidase-IN-2, also inhibits the Mtb cytochrome bd oxidase with an IC50 of 0.67 μM. However, its whole-cell activity is significantly lower, with a MIC of 256 μM against Mycobacterium tuberculosis.[3] This difference underscores the importance of cellular permeability and efflux in determining the efficacy of an inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and other cytochrome bd oxidase inhibitors.
Issue 1: Inconsistent or No Inhibition Observed in Whole-Cell Assays
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Question: I am not observing the expected inhibitory effect of this compound on Mtb growth, or the results are highly variable. What could be the cause?
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Answer:
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Solubility Issues: this compound is a quinolone derivative, and such compounds can have poor aqueous solubility.[4][5] Precipitation of the compound in your assay medium will lead to a lower effective concentration.
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Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay medium.[6] Visually inspect for any precipitation after dilution. It is recommended to determine the kinetic solubility of your compound in the specific medium you are using.
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Compound Stability: The inhibitor may be unstable under your experimental conditions (e.g., temperature, pH, media components).
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Solution: Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment.[7] Analyze the concentration of the intact compound at different time points using HPLC-MS.
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Assay Conditions: The inhibitory effect of cytochrome bd oxidase inhibitors can be highly dependent on the physiological state of the bacteria. The cytochrome bd oxidase is more critical for Mtb survival under conditions of stress, such as low pH or when the primary cytochrome bcc-aa3 oxidase is inhibited.
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Solution: Consider using a strain with a deleted or inhibited cytochrome bcc-aa3 complex to enhance the dependency on the bd oxidase.[1] Alternatively, mimic the phagosomal environment by adjusting the pH of your culture medium.
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Issue 2: High Background or Artifacts in Oxygen Consumption Rate (OCR) Assays
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Question: My oxygen consumption rate measurements are noisy or show unexpected results when using this compound. How can I troubleshoot this?
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Answer:
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Instrument and Sensor Issues: Oxygen sensors can be a source of artifacts. For example, polarographic electrodes consume oxygen, which can be a confounding factor, especially with low-density cultures.[8]
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Cellular State: The metabolic state of the mycobacteria can significantly influence OCR.
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Solution: Standardize your bacterial culture conditions, including growth phase and cell density. Be aware that the act of preparing single-cell suspensions of Mtb can damage the cell envelope and alter metabolic responses.
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Issue 3: Discrepancy Between In Vitro Enzyme Inhibition and Whole-Cell Activity
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Question: this compound shows potent inhibition of the isolated cytochrome bd oxidase, but its activity against whole Mtb cells is much weaker than expected. Why is this?
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Answer:
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Cellular Permeability and Efflux: The complex and lipid-rich cell wall of M. tuberculosis can be a significant barrier to compound entry.[10] Additionally, Mtb possesses efflux pumps that can actively remove inhibitors from the cell, reducing their effective intracellular concentration.
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Solution: This is a common challenge in Mtb drug discovery. Strategies to overcome this include medicinal chemistry efforts to improve the physicochemical properties of the inhibitor to enhance uptake and reduce efflux.
-
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Redundancy of Respiratory Pathways: As mentioned, Mtb has two terminal oxidases. If the primary cytochrome bcc-aa3 oxidase is fully functional, inhibition of the cytochrome bd oxidase alone may not be sufficient to kill the bacteria under standard laboratory growth conditions.
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Solution: To validate the on-target effect of your inhibitor in whole cells, use it in combination with an inhibitor of the cytochrome bcc-aa3 complex, such as Q203. A synergistic bactericidal effect would confirm the mechanism of action.[11]
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-
Data Presentation
Table 1: In Vitro Activity of this compound and a Related Compound
| Compound | Target | Kd (μM) | IC50 (μM) | MIC (μM) | Mtb Strain for MIC |
| Mtb-cyt-bd oxidase-IN-7 | Cytochrome bd oxidase | 4.17[1] | - | 6.25[1] | ΔqcrCAB (Cyt-bcc knockout) |
| Mtb-cyt-bd oxidase-IN-2 | Cytochrome bd oxidase | - | 0.67[3] | 256[3] | M. tuberculosis (unspecified) |
Table 2: General Recommendations for this compound Solution Preparation and Storage
| Solvent | Stock Concentration | Storage Temperature | Maximum Storage Duration | Notes |
| DMSO | 10 mM | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| DMSO | 10 mM | -80°C | Up to 6 months | Use tightly sealed vials to prevent water absorption by DMSO. |
| Aqueous Media | Working Concentration | 4°C | Use immediately | Due to potential for precipitation and degradation, fresh dilutions are recommended. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is a general guideline and should be optimized for your specific experimental conditions.
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Prepare Mtb Culture: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC, 0.5% glycerol, and 0.05% Tween 80 to mid-log phase.
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Inoculum Preparation: Adjust the turbidity of the Mtb culture to a 0.5 McFarland standard. Further dilute the suspension in 7H9 broth to achieve a final inoculum of approximately 5x10^5 CFU/mL.
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Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (growth control) and a media-only control (sterility control).
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Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
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Incubation: Seal the plate and incubate at 37°C for 5-7 days.
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Readout: The MIC is the lowest concentration of the compound that completely inhibits visible growth of Mtb.[11] This can be assessed visually or by using a growth indicator like AlamarBlue.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol uses HPLC-MS to determine the stability of the compound over time.
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Prepare Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare the desired cell culture medium (e.g., 7H9 broth).
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Working Solution: Dilute the this compound stock solution in the culture medium to the final working concentration (e.g., 10 µM).
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Incubation: Incubate the working solution at 37°C in a humidified incubator.
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Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot of the solution.
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Sample Preparation: Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate any proteins. Centrifuge the sample and transfer the supernatant for analysis.
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HPLC-MS Analysis: Analyze the concentration of the parent compound in each sample using a validated HPLC-MS method.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.[7]
Mandatory Visualizations
Caption: The branched electron transport chain of Mycobacterium tuberculosis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simple and inexpensive technique for measuring oxygen consumption rate in adherent cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct measurement of oxygen consumption rates from attached and unattached cells in a reversibly sealed, diffusionally isolated sample chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Binders of Mtb Universal Stress Protein (Rv1636) Through an in silico Approach and Insights Into Compound Selection for Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the reproducibility of Mtb-IN-7 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of results obtained with Mtb-IN-7, a novel inhibitor targeting Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor that plays a crucial role in the pathogen's ability to block phagosome-lysosome fusion within host macrophages. By inhibiting PknG, this compound disrupts this blockade, allowing the host cell to degrade the bacteria.
Q2: What are the common causes of inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?
A2: Inconsistent MIC values are often due to several factors:
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Compound Solubility: this compound has low aqueous solubility. Ensure the DMSO stock solution is fully dissolved before preparing dilutions.
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Inoculum Preparation: The density and homogeneity of the Mtb culture are critical for reproducible results. Standardize your bacterial suspension to a 0.5 McFarland standard before inoculation.
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Assay Medium: Components in the growth medium, such as detergents or lipids, can affect the availability of hydrophobic compounds like this compound. Maintain consistency in media components between experiments.
Q3: Why am I observing high cytotoxicity in my host cells with this compound?
A3: High cytotoxicity can be a significant issue. Consider the following:
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Lower the Concentration: Determine the 50% cytotoxic concentration (CC50) for your host cells. A promising therapeutic index (TI) is generally 10 or greater (TI = CC50 / MIC).
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Time-Dependent Toxicity: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to determine if shorter exposure times are sufficient to inhibit intracellular Mtb while minimizing host cell damage.
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Off-Target Effects: High cytotoxicity might be due to off-target effects, such as mitochondrial toxicity.
Q4: My in-vitro kinase assay results for this compound are not reproducible. What should I check?
A4: For enzymatic assays, several factors can influence reproducibility:
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Enzyme Activity: Confirm the activity of your recombinant PknG with a positive control (without inhibitor) and a negative control (without ATP).
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ATP Concentration: As an ATP-competitive inhibitor, the IC50 value of this compound will be dependent on the ATP concentration. Use an ATP concentration at or near the Km of the enzyme for accurate results.
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Compound Stability: Verify the stability of this compound in the specific kinase buffer used for your assay.
Troubleshooting Guides
Guide 1: Inconsistent MIC Values
This guide provides a systematic approach to troubleshooting variable MIC results.
Table 1: Troubleshooting Inconsistent MIC Values
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Solubilization | Vortex DMSO stock of this compound for 1-2 minutes before each use. Briefly sonicate if necessary. | Consistent and accurate effective concentrations in dilutions. |
| Inaccurate Inoculum Density | Standardize Mtb suspension to a McFarland 0.5 standard using a spectrophotometer. Ensure thorough mixing to break up clumps. | Uniform bacterial load across all wells, leading to reproducible MICs. |
| Media Variability | Use the same batch of Middlebrook 7H9, ADC, and Tween 80 for all related experiments. | Minimized variability in compound-media interactions. |
| Evaporation during Incubation | Use a plate sealer and add sterile water to the outer wells of the 96-well plate. | Consistent well volumes throughout the experiment. |
Guide 2: High Host Cell Cytotoxicity
This guide helps to address and mitigate the cytotoxic effects of this compound on host cells.
Table 2: Troubleshooting High Cytotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Concentration Too High | Perform a dose-response curve to determine the CC50. Use concentrations at or below the CC50 for intracellular efficacy studies. | Reduced host cell death, allowing for accurate assessment of intracellular Mtb inhibition. |
| Prolonged Exposure | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time for Mtb killing with minimal host cell toxicity. | Identification of a therapeutic window for this compound application. |
| Off-Target Effects | Consider using a lower, non-toxic concentration of this compound in combination with other anti-tubercular agents. | Potential for synergistic effects with reduced toxicity. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps to determine the MIC of this compound against M. tuberculosis.
-
Prepare this compound Dilutions:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 medium (supplemented with ADC and Tween 80) in a 96-well plate. Final concentrations should range from 100 µM to 0.05 µM.
-
-
Prepare Mtb Inoculum:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Adjust the bacterial suspension to a McFarland 0.5 standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:100 in Middlebrook 7H9 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Read and Interpret Results:
-
Assess bacterial growth visually or by measuring absorbance at 600 nm.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the 50% cytotoxic concentration (CC50) of this compound on a macrophage cell line (e.g., RAW 264.7).
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate at 37°C with 5% CO2 for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the this compound dilutions.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
The CC50 is the concentration that reduces cell viability by 50%.
-
Data Presentation
Table 3: Example MIC and IC50/CC50 Data for this compound
| Parameter | Value | Standard Deviation | Assay Conditions |
| MIC (H37Rv) | 1.25 µM | ± 0.3 µM | 7H9, 10% ADC, 0.05% Tween 80, 14 days |
| PknG IC50 | 0.15 µM | ± 0.04 µM | 10 µM ATP, 30 min incubation |
| RAW 264.7 CC50 | 25 µM | ± 5 µM | 48-hour exposure, MTT assay |
| Therapeutic Index (TI) | 20 | - | Calculated as CC50 / MIC |
Visualizations
Mtb-IN-7 off-target effects and how to mitigate them
Important Notice: Publicly available scientific literature and databases do not contain information regarding a specific molecule designated "Mtb-IN-7". The following content is provided as a representative technical support guide, outlining the typical information and methodologies used to characterize and mitigate off-target effects for a novel kinase inhibitor. The data and specific examples provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors?
A1: Off-target effects are unintended interactions of a drug or chemical probe with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a significant risk of cross-reactivity with other kinases in the human kinome (over 500 members).[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects in a clinical setting.[3] Therefore, comprehensive selectivity profiling is crucial during drug development.[1][3]
Q2: How is the selectivity of a kinase inhibitor like this compound typically determined?
A2: The selectivity of a kinase inhibitor is usually assessed through large-scale screening assays against a panel of purified kinases.[3][4] A common method is a competitive binding assay, where the inhibitor's ability to displace a known ligand from a large number of kinases is measured.[3] The results are often reported as the percentage of inhibition at a specific concentration or as dissociation constants (Kd) for each interaction. Another approach is inhibitor affinity chromatography, where the inhibitor is used to pull down interacting proteins from cell lysates.[1]
Q3: What is a kinome scan and how is it interpreted?
A3: A kinome scan is a broad screening of a compound against a large panel of kinases to map its interaction profile. The results are often visualized in a "tree spot" diagram, which graphically represents the human kinome. The size or color of the dots on the tree indicates the strength of the interaction with each kinase, providing a visual overview of the inhibitor's selectivity. High-affinity binding to kinases other than the intended target indicates potential off-target effects.
Q4: Can off-target effects be beneficial?
A4: While often considered detrimental, some off-target effects can contribute to the therapeutic efficacy of a drug through polypharmacology. This occurs when a drug interacts with multiple targets in a disease-related pathway, leading to a synergistic or enhanced therapeutic effect. However, these multi-target interactions must be well-characterized and understood to be considered beneficial.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of the primary target of my inhibitor. Could this be an off-target effect?
Answer: Yes, an unexpected phenotype is a common indicator of off-target activity. To investigate this, consider the following steps:
-
Validate Target Engagement: Confirm that the inhibitor is engaging its intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct binding in intact cells.[5][6][7][8]
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the original observation is due to an off-target effect of the first compound.
-
Perform a Rescue Experiment: If your target is a kinase, try overexpressing a drug-resistant mutant of the kinase. If the phenotype persists even when the primary target is no longer inhibited, it is likely an off-target effect.
Issue 2: My in-vitro kinase assay results show high selectivity, but in cellular assays, I suspect off-target activity. Why the discrepancy?
Answer: Discrepancies between in-vitro and cellular results can arise from several factors:
-
Cellular Permeability and Accumulation: The inhibitor may accumulate to high concentrations within the cell, leading to the engagement of lower-affinity off-targets that were not significant in biochemical assays.
-
Metabolism: The inhibitor could be metabolized into a different species with an altered selectivity profile within the cell.
-
Complex Formation: In a cellular context, proteins exist in complexes, which can alter the conformation of the kinase and its susceptibility to inhibition compared to an isolated, recombinant enzyme.
To address this, using cellular target engagement assays like CETSA is critical to understand how the compound behaves in a more physiologically relevant environment.[6][8]
Quantitative Data Summary
The following table represents a hypothetical kinase selectivity profile for a fictional inhibitor, "Inhibitor-X," as determined by a competitive binding assay. This illustrates how such data would be presented.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Primary Target (e.g., Kinase A) | 98% | 15 | On-target activity |
| Off-Target 1 (e.g., Kinase B) | 85% | 150 | Potential off-target concern |
| Off-Target 2 (e.g., Kinase C) | 60% | 800 | Moderate off-target interaction |
| Off-Target 3 (e.g., Kinase D) | 15% | >10,000 | Negligible interaction |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via Competitive Binding Assay
Objective: To determine the selectivity of an inhibitor across a broad panel of kinases.
Methodology:
-
A kinase panel (e.g., 468 kinases) is utilized.
-
Each kinase is incubated with a proprietary, active-site directed ligand that is coupled to a solid support.
-
The test inhibitor is added at a fixed concentration (e.g., 10 µM) in competition with the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified after a defined incubation period.
-
The results are reported as the percentage of kinase that is displaced by the test inhibitor, calculated as: % Inhibition = (1 - [Test Compound Bound / Control Bound]) * 100.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of an inhibitor to its target in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat with the inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Heating: After incubation, heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other antibody-based detection methods like AlphaLISA.[7]
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[7][9]
Visualizations
Caption: Generic kinase signaling pathway and inhibitor action.
Caption: Experimental workflow for off-target identification.
References
- 1. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoniazid (INH) Treatment Protocols for Cell Cultures
Frequently Asked Questions (FAQs)
Q1: What is Isoniazid (INH) and how does it work against Mycobacterium tuberculosis (Mtb)?
A1: Isoniazid is an antibiotic used to treat tuberculosis.[1] It is a prodrug, meaning it requires activation to become effective.[2][3] Inside the mycobacterium, a bacterial enzyme called catalase-peroxidase (KatG) activates INH.[1][2][4] Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the Mtb cell wall.[1][5] This disruption of the cell wall leads to bacterial death.[2] Specifically, the activated form of INH, as an INH-NAD adduct, binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway.[2][5]
Q2: Is Isoniazid effective against intracellular Mtb in cell culture models?
A2: Yes, Isoniazid is used to target intracellular Mtb in various cell culture models, including macrophage infection assays.[6][7] However, its bactericidal activity can be less pronounced against intracellular bacteria compared to Mtb grown in broth.[7] Some studies suggest that INH may also modulate the host immune response, for instance, by affecting TNF-alpha production in infected macrophages, which can influence intracellular bacterial viability.[6][8]
Q3: What are the typical host cells used for intracellular Mtb infection assays with Isoniazid?
A3: Common cell lines for these assays include murine macrophage-like cell lines such as J774A.1 and RAW264.7, and human monocytic cell lines like THP-1 and MonoMac-6.[9][10][11] Primary cells, such as bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs), are also used to create more physiologically relevant models.[12]
Q4: What is a typical Multiplicity of Infection (MOI) for infecting macrophages with Mtb?
A4: The Multiplicity of Infection (MOI), which is the ratio of bacteria to host cells, typically ranges from 1:1 to 10:1 for in vitro macrophage infection assays with Mtb.[9][11][12] The choice of MOI can influence the outcome of the infection and the host cell response.
Q5: How is the efficacy of Isoniazid measured in an intracellular killing assay?
A5: The efficacy is typically determined by enumerating the number of viable intracellular bacteria (Colony Forming Units, or CFUs) after treatment. This involves lysing the infected host cells at different time points and plating the lysate on a suitable agar (B569324) medium, such as Middlebrook 7H11 agar.[7][10] The reduction in CFU counts in treated cells compared to untreated controls indicates the compound's activity.
Troubleshooting Guide
Q1: I am observing high variability in my CFU counts between replicates. What could be the cause?
A1: High variability in CFU counts can stem from several factors:
-
Inconsistent Macrophage Seeding: Ensure you have a uniform, single-cell suspension of macrophages before seeding to achieve a consistent monolayer.
-
Clumping of Mtb Inoculum: Mtb has a tendency to clump, which can lead to uneven infection. To mitigate this, pass the bacterial suspension through a narrow-gauge needle (e.g., 27-gauge) multiple times before infecting the macrophages.
-
Incomplete Lysis of Macrophages: Incomplete lysis can trap bacteria, leading to an underestimation of CFU counts. Ensure your lysis buffer (e.g., 0.1% saponin) is effective and consider gentle scraping of the wells to ensure complete release of intracellular bacteria.
Q2: My Isoniazid treatment does not seem to be effective against intracellular Mtb, even at concentrations that work in broth culture. Why might this be?
A2: Several factors can contribute to reduced efficacy of INH in intracellular assays:
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Phenotypic Resistance: Intracellular Mtb can enter a non-replicating or slow-growing state, where they are less susceptible to INH, which primarily targets actively dividing bacteria.[1][13]
-
Drug Penetration: While generally considered to have good penetration, the intracellular concentration of INH might be a limiting factor.
-
Host Cell Metabolism: The host cell can metabolize INH, potentially affecting its local concentration and efficacy.[2]
-
Development of Genetic Resistance: Prolonged exposure to INH can lead to the selection of resistant mutants.[14] Resistance is often associated with mutations in the katG gene (preventing activation of the prodrug) or the inhA gene (the drug's target).[1][14]
Q3: I am observing significant cytotoxicity to my host cells after Isoniazid treatment. How can I address this?
A3: Isoniazid can exhibit cytotoxicity at higher concentrations.[15][16]
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that is effective against Mtb while minimizing toxicity to the host cells. A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be used to assess cell viability.[15][16]
-
Reduce Incubation Time: A shorter treatment duration may be sufficient to achieve bacterial killing without causing excessive harm to the host cells.
-
Check Media Components: Ensure that the drug vehicle (e.g., DMSO) is at a non-toxic final concentration.
Q4: My Mtb culture is growing slowly or not at all, even before the experiment begins.
A4: Slow growth of Mtb can be due to several issues:
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Inoculum Quality: It is crucial to use an inoculum from a mid-logarithmic growth phase culture for consistent and robust growth.[3]
-
Culture Medium: Ensure that the Middlebrook 7H9 medium is properly supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to prevent clumping.[9]
-
Storage of Stocks: If using frozen stocks, ensure they were stored correctly and thawed properly before use.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of Isoniazid
| Parameter | Organism/Cell Line | Concentration/Value | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.1 to 0.7 µM | [13] |
| IC | M. bovis BCG (under nitric oxide stress) | 8 ± 2 µM | |
| Intracellular Killing | M. tuberculosis in J774.A1 macrophages | Minimal killing even at 32 mg/L | [7] |
| Cytotoxicity (Cell Viability) | RAW 264.7 macrophages | >50% viability at 0.01 and 0.5 mg/mL | [15][16] |
| Cytotoxicity (Cell Viability) | A549 lung epithelial cells | >80% viability up to 1 mg/mL | [15][16] |
| Recommended Human Plasma Concentration | Therapeutic Range | 3–6 µg/mL | [17] |
Experimental Protocols
Protocol: Intracellular M. tuberculosis Killing Assay in Macrophages
This protocol provides a general framework for assessing the efficacy of Isoniazid against intracellular Mtb.
1. Materials:
-
Macrophage cell line (e.g., THP-1, RAW264.7)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
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Complete culture medium (e.g., RPMI 1640 with 10% FBS)
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Isoniazid stock solution
-
Sterile PBS
-
Lysis buffer (e.g., 0.1% Saponin (B1150181) in PBS)
-
Middlebrook 7H11 agar plates
2. Macrophage Seeding:
-
Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5^ cells/well).[9]
-
If using THP-1 cells, differentiate them into a macrophage-like state using phorbol-12-myristate-13-acetate (PMA) for 24-48 hours prior to infection.[10]
3. Mtb Inoculum Preparation:
-
Grow Mtb in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase.[9]
-
Prepare a single-cell suspension of Mtb in complete culture medium by passing it through a 27-gauge needle 5-10 times to break up clumps.
4. Infection:
-
Remove the culture medium from the macrophages and infect with the Mtb suspension at a desired MOI (e.g., 10:1).[9][11]
5. Removal of Extracellular Bacteria:
-
Wash the cells three times with warm PBS to remove extracellular bacteria.[9]
-
(Optional) Add fresh medium containing a low concentration of a suitable antibiotic like amikacin (B45834) (200 µg/mL) for 2 hours to kill any remaining extracellular Mtb, then wash again.
6. Drug Treatment:
-
Wash the cells again with warm PBS and add fresh medium containing serial dilutions of Isoniazid or a vehicle control.
7. Incubation:
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
8. Macrophage Lysis and CFU Enumeration:
-
At each time point, wash the cells with PBS and then lyse them with 0.1% saponin for 10 minutes at room temperature.[10]
-
Serially dilute the lysates in PBS and plate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, then count the colonies to determine the CFU/mL.
Visualizations
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isoniazid (INH) treatment of INH-resistant Mycobacterium tuberculosis inhibits infected macrophage to produce TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dry Powder Comprised of Isoniazid-Loaded Nanoparticles of Hyaluronic Acid in Conjugation with Mannose-Anchored Chitosan for Macrophage-Targeted Pulmonary Administration in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Precision Medicine Strategies to Improve Isoniazid Therapy in Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Mtb-IN-7
Welcome to the technical support center for Mtb-IN-7, a novel inhibitor of Mycobacterium tuberculosis (Mtb). This resource is designed for researchers, scientists, and drug development professionals to address common issues and unexpected results that may be encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule designed to inhibit a key enzymatic pathway essential for Mycobacterium tuberculosis survival and replication. While the precise target is under confirmation, it is hypothesized to interfere with cell wall synthesis, a well-established vulnerability in Mtb.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots and store them at -20°C or colder to minimize degradation from repeated freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitate formation can occur, especially after thawing. Before each use, it is crucial to visually inspect the solution. If crystals are present, gently warm the vial to 37°C for a few minutes and vortex to ensure complete dissolution. Centrifuging the vial before opening can also help pellet any undissolved material.
Q4: I am observing high variability in my experimental replicates. What could be the cause?
A4: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding density, cellular health, or passage number can contribute. For Mtb infection assays, clumping of the bacterial inoculum is a common issue. To mitigate this, it is recommended to pass the Mtb suspension through a narrow-gauge needle several times before infecting the host cells.[2] Additionally, ensure uniform mixing of this compound in the culture medium.
Q5: The observed potency (IC50) in my cell-based assay is significantly weaker than the biochemical assay results. Why might this be?
A5: Discrepancies between biochemical and cellular potency are common and can be attributed to several factors.[3] These include poor cell permeability of the compound, active efflux by cellular transporters, or compound instability in the cell culture medium.[3] It is also possible that the compound is binding to proteins in the serum of the culture medium, reducing its effective concentration.
Troubleshooting Guides
Issue 1: No or Lower-Than-Expected Inhibition of Mtb Growth
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24, 48 hours) by HPLC or LC-MS. | Small molecules can degrade in aqueous media, especially at 37°C. Understanding the stability profile is crucial for interpreting results. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of your this compound batch using analytical methods like NMR or mass spectrometry. | Errors in weighing or dilution can lead to incorrect working concentrations. Impurities can also affect activity. |
| Cell Permeability Issues | If the target is intracellular, consider using a cell line with known differences in transporter expression or using permeability enhancers (with appropriate controls). | The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[3] |
| Off-Target Effects Masking On-Target Inhibition | Use an orthogonal validation method, such as a different compound with the same target or a genetic knockdown (e.g., siRNA/CRISPR) of the putative target, to see if it phenocopies the expected result. | The observed cellular phenotype, or lack thereof, may be due to unintended interactions with other cellular components.[4] |
Issue 2: Host Cell Toxicity Observed at Active Concentrations
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Cytotoxicity | Perform a dose-response curve of this compound on uninfected host cells to determine the cytotoxic concentration (CC50). Calculate the selectivity index (SI = CC50 / IC50). | It is critical to distinguish between specific anti-mycobacterial activity and general cytotoxicity. A high SI is desirable. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) and consistent across all wells, including controls. | High concentrations of DMSO can be toxic to mammalian cells. |
| Compound Aggregation | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in a parallel experiment to see if it mitigates the toxicity. | At higher concentrations, some small molecules can form aggregates that lead to non-specific effects, including cytotoxicity.[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Broth Culture
-
Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Inoculation: Add the prepared Mtb inoculum to each well containing the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of Mtb.
Protocol 2: Intracellular Mtb Killing Assay in Macrophages
-
Macrophage Seeding: Seed macrophage-like cells (e.g., THP-1 or primary bone marrow-derived macrophages) in a 96-well plate and allow them to adhere and differentiate.
-
Mtb Infection: Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1-5 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.
-
Treatment with this compound: Add fresh culture medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Cell Lysis and CFU Enumeration: At the end of the incubation, lyse the macrophages with a gentle lysis buffer (e.g., 0.1% saponin). Plate serial dilutions of the lysate on Middlebrook 7H10 agar (B569324) plates.
-
Data Analysis: After 3-4 weeks of incubation at 37°C, count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
Visualizations
Caption: Hypothetical signaling pathway of this compound targeting cell wall synthesis.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for an intracellular Mtb killing assay.
References
Mtb-IN-7 experimental controls and best practices
Notice: Information regarding "Mtb-IN-7" is not available in publicly accessible scientific literature or databases. The following content is generated based on general principles of experimental design for novel anti-tubercular agents and may not be specific to this compound. Researchers should consult internal documentation or the direct source of the compound for accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for a novel anti-tubercular agent like this compound?
A novel inhibitor targeting Mycobacterium tuberculosis (Mtb) could potentially act through various mechanisms. These include, but are not limited to, inhibition of essential enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. For instance, some drugs target mycolic acid biosynthesis, a crucial component of the Mtb cell wall.[1] Other potential mechanisms could involve the disruption of key signaling pathways within the bacterium, such as those mediated by cyclic nucleotides like cAMP, which are involved in regulating Mtb physiology and virulence.[2][3]
Q2: What are the essential positive and negative controls to include in an in vitro experiment with a novel anti-tubercular compound?
When evaluating a new compound, it is crucial to include appropriate controls to validate the experimental results.
-
Positive Controls: Established anti-tubercular drugs with known mechanisms of action should be used. Examples include:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) should be tested alone to ensure it does not affect bacterial growth or the host cells.
-
Untreated Control: A sample of Mtb or infected cells that does not receive any treatment.
-
Q3: How can I determine the optimal concentration and treatment duration for this compound in my experiments?
A dose-response study is essential to determine the optimal concentration. This typically involves testing a range of concentrations of the compound to identify the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). The treatment duration will depend on the specific assay and the compound's mechanism of action. For bactericidal effects, longer incubation times may be necessary.
Q4: What are potential off-target effects, and how can I assess them?
Off-target effects occur when a compound interacts with unintended molecular targets. To assess these:
-
Cytotoxicity Assays: Test the compound on various mammalian cell lines (e.g., HepG2 for liver toxicity, A549 for lung epithelial cells) to determine its toxicity to host cells.[1] The MTT assay is a common method for evaluating cell viability.[4][5]
-
Counter-screening: Test the compound against a panel of related and unrelated targets to identify potential off-target binding.
-
Phenotypic analysis: Observe for any unexpected changes in cell morphology or function.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent compound concentration | Ensure accurate and consistent dilution of the compound for each experiment. Prepare fresh stock solutions regularly. |
| Inconsistent bacterial inoculum | Standardize the bacterial culture and inoculum preparation to ensure a consistent number of bacteria are used in each assay. | |
| Contamination of cultures | Use sterile techniques and regularly check cultures for contamination. | |
| No observable effect of the compound | Compound instability | Check the stability of the compound under your experimental conditions (e.g., temperature, light exposure). |
| Incorrect dosage | Re-evaluate the concentration range based on any preliminary data or literature on similar compounds. | |
| Bacterial resistance | If working with clinical isolates, consider the possibility of pre-existing drug resistance. | |
| High cytotoxicity in host cells | Off-target effects | Perform counter-screening and test on a wider range of cell lines to identify the source of toxicity. |
| Compound concentration too high | Lower the concentration of the compound to a range that is effective against Mtb but not toxic to host cells. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in M. tuberculosis
This protocol outlines the general steps for determining the MIC of a novel compound against M. tuberculosis using a broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis (e.g., H37Rv strain) in appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).
-
Dilute the standardized suspension to the final desired inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the experimental compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microplate to achieve a range of final concentrations.
-
Include positive control wells (e.g., Rifampicin) and negative control wells (vehicle and no treatment).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
A resazurin-based assay can also be used for a colorimetric readout of bacterial viability.
-
Protocol 2: In Vitro Macrophage Infection and Compound Efficacy Assay
This protocol describes a general method for assessing the efficacy of a compound against intracellular M. tuberculosis within macrophages.
-
Macrophage Culture and Seeding:
-
Culture a suitable macrophage cell line (e.g., THP-1 or RAW 264.7) in appropriate cell culture medium.
-
Seed the macrophages into a 96-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA.
-
-
Infection with M. tuberculosis :
-
Prepare an M. tuberculosis inoculum as described in Protocol 1.
-
Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically between 1 and 10.
-
Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of the experimental compound to the infected cells.
-
Include positive (e.g., Isoniazid) and negative (vehicle, untreated) controls.
-
Incubate for 3-5 days.
-
-
Assessment of Bacterial Viability:
-
Lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate onto solid agar (B569324) medium (e.g., Middlebrook 7H10 or 7H11).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load. The efficacy of the compound is determined by the reduction in CFUs compared to the untreated control.
-
Signaling Pathways and Workflows
Putative Signaling Pathway of Mtb Inhibition
The following diagram illustrates a generalized signaling pathway that a novel inhibitor might disrupt within Mycobacterium tuberculosis.
Caption: Hypothetical signaling pathway in Mtb disrupted by an inhibitor.
Experimental Workflow for Novel Compound Screening
This diagram outlines a typical workflow for screening and validating a novel anti-tubercular compound.
Caption: Workflow for screening novel anti-tubercular compounds.
References
- 1. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 2. academic.oup.com [academic.oup.com]
- 3. Cyclic nucleotide signaling in Mycobacterium tuberculosis: an expanding repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of First-Line Anti-Tuberculosis Drugs
A guide for researchers and drug development professionals on the performance of Isoniazid (B1672263), Rifampicin (B610482), Ethambutol (B1671381), and Pyrazinamide (B1679903) against Mycobacterium tuberculosis.
Executive Summary: The global fight against tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis (Mtb), hinges on the efficacy of its first-line antibiotic treatments. This guide provides a detailed comparison of the four primary drugs in the standard TB treatment regimen: isoniazid (INH), rifampicin (RIF), ethambutol (EMB), and pyrazinamide (PZA). Due to the absence of publicly available data on a compound referred to as "Mtb-IN-7," this document focuses on these cornerstone therapies. The comparative analysis includes quantitative efficacy data, detailed mechanisms of action, and standardized experimental protocols to inform research and development in the field of anti-tubercular drug discovery.
Quantitative Efficacy: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of anti-TB drugs is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the typical MIC ranges for the first-line drugs against drug-susceptible M. tuberculosis.
| Drug | Abbreviation | Typical MIC Range (µg/mL) against M. tuberculosis |
| Isoniazid | INH | 0.025 - 0.05 |
| Rifampicin | RIF | 0.05 - 0.1 |
| Ethambutol | EMB | 0.5 - 2.0 |
| Pyrazinamide | PZA | 12.5 - 100 (at acidic pH 5.5) |
Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology used. The values presented are typical ranges observed in susceptible isolates.
Mechanisms of Action
Each of the first-line anti-TB drugs targets a distinct and essential pathway in M. tuberculosis, leading to either bacteriostatic (inhibition of growth) or bactericidal (killing of bacteria) effects.
Isoniazid (INH)
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[2][3] This inhibition blocks the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall.[2][3][4] Disruption of the cell wall leads to a loss of structural integrity and ultimately, cell death, making isoniazid a potent bactericidal agent against actively replicating bacilli.[3][4]
Rifampicin (RIF)
Rifampicin functions by specifically inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[5][6][7][8][9] It binds to the β-subunit of the RNAP, preventing the initiation of transcription and thereby blocking RNA synthesis.[5][7][8] As this enzyme is crucial for the expression of all bacterial genes, its inhibition leads to a rapid cessation of essential protein synthesis and subsequent bacterial death. Rifampicin is a broad-spectrum bactericidal agent effective against both intracellular and extracellular bacilli.[6][9]
Ethambutol (EMB)
Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall.[10] It inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose to form arabinogalactan (B145846), a key component of the mycobacterial cell wall.[10][][12][13] The disruption of arabinogalactan synthesis interferes with the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall and making the bacterium more susceptible to other drugs.[10][]
Pyrazinamide (PZA)
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[14][15] The bactericidal activity of PZA is highly dependent on an acidic environment (pH ~5.5), which is thought to be present within the phagolysosomes of macrophages where M. tuberculosis can reside.[14][16] In this acidic environment, the protonated form of POA can readily re-enter the bacterial cell, leading to its intracellular accumulation. This accumulation is believed to disrupt membrane transport, energy metabolism, and inhibit the synthesis of Coenzyme A, ultimately killing semi-dormant bacilli that are not affected by other drugs.[14][16][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of anti-tubercular agents. The World Health Organization has provided guidance on an optimized broth microdilution plate methodology for drug susceptibility testing of M. tuberculosis.[18][19]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC)
-
Antimicrobial agents (Isoniazid, Rifampicin, Ethambutol, Pyrazinamide)
-
M. tuberculosis H37Rv reference strain or clinical isolates
-
Sterile saline with Tween 80
-
McFarland 0.5 turbidity standard
-
Nephelometer (optional, for turbidity adjustment)
-
Incubator (37°C)
-
Biosafety cabinet (Class II or III)
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of each drug in an appropriate solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth to achieve the desired concentration range in the microtiter plates.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis on an appropriate medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar).
-
Prepare a bacterial suspension in sterile saline with Tween 80.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Further dilute the inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Dispense the diluted drug solutions into the wells of the 96-well plate.
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free growth control well and a sterile control well (broth only) on each plate.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C in a humidified incubator.
-
-
Reading and Interpretation:
-
Read the plates after a defined incubation period, typically 7 to 21 days, or when the growth control well shows visible turbidity.
-
The MIC is defined as the lowest drug concentration that shows no visible growth (no turbidity) compared to the drug-free growth control.
-
Conclusion
The first-line drugs—isoniazid, rifampicin, ethambutol, and pyrazinamide—remain the foundation of tuberculosis treatment. Their distinct mechanisms of action provide a multi-pronged attack on M. tuberculosis, which is essential for effective therapy and minimizing the development of drug resistance. A thorough understanding of their comparative efficacy and the experimental methods used to evaluate them is crucial for the ongoing development of new and improved anti-tubercular agents. While the requested information on "this compound" could not be located, this guide serves as a comprehensive resource on the established standards of care in TB treatment.
References
- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. echemi.com [echemi.com]
- 9. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Ethambutol - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 13. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. benchchem.com [benchchem.com]
- 15. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 16. droracle.ai [droracle.ai]
- 17. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 19. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
A Comparative Guide to Inhibitors of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, urgently demanding the development of novel therapeutics with new mechanisms of action. This guide provides a head-to-head comparison of various classes of Mtb inhibitors, offering insights into their mechanisms, potency, and developmental status. While a specific compound designated "Mtb-IN-7" was not identifiable in publicly available literature, this guide focuses on prominent and well-characterized Mtb inhibitors, providing a valuable resource for researchers in the field.
I. Inhibitors of Cell Wall Synthesis
The unique and complex cell wall of Mtb is a primary target for many anti-tubercular drugs. Key pathways for inhibition include mycolic acid, peptidoglycan, and arabinogalactan (B145846) synthesis.
Mycolic Acid Synthesis Inhibitors
Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall.
| Inhibitor Class | Target | Example(s) | Potency (MIC/IC50) | Stage of Development |
| Isonicotinamides | InhA | Isoniazid (INH) | ~0.05 µg/mL | First-line drug |
| Thioamides | EthA/EthR | Ethionamide (ETH) | ~0.6 µg/mL | Second-line drug |
| Indolcarboxamides | MmpL3 | SQ109, AU1235, BM212 | Variable | Clinical trials |
| Indazoles | KasA | JSF-3285 | Preclinical | Preclinical |
Mechanism of Action: Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid biosynthesis.[2][3] Ethionamide is also a prodrug that, once activated, targets InhA.[2] Indolcarboxamides inhibit MmpL3, a transporter protein crucial for mycolic acid synthesis.[4] JSF-3285 targets KasA, a β-ketoacyl-ACP synthase involved in the fatty acid synthesis (FAS-II) pathway.[2]
Arabinogalactan Synthesis Inhibitors
Arabinogalactan is another essential component of the Mtb cell wall.
| Inhibitor Class | Target | Example(s) | Potency (MIC) | Stage of Development |
| Diamine | EmbB | Ethambutol (EMB) | ~1-5 µg/mL | First-line drug |
Mechanism of Action: Ethambutol inhibits arabinosyltransferases, specifically the EmbB subunit, which are involved in the polymerization of arabinan (B1173331) in the cell wall.[5]
II. Inhibitors of Energy Metabolism
Targeting the energy-generating pathways of Mtb is a promising strategy, as these are vital for both replicating and non-replicating persistent bacteria.
| Inhibitor Class | Target | Example(s) | Potency (MIC) | Stage of Development |
| Diarylquinolines | ATP synthase | Bedaquiline (BDQ) | ~0.03-0.12 µg/mL | Approved for MDR-TB |
| Nitroimidazoles | F420-dependent nitroreductase | Delamanid (B1670213), Pretomanid (B1679085) | ~0.006-0.024 µg/mL | Approved for MDR-TB |
| Imidazopyridines | QcrB | Q203 | ~0.002 µM | Phase I clinical trials |
Mechanism of Action: Bedaquiline targets the F0 subunit of ATP synthase, inhibiting ATP production.[6][7] Nitroimidazoles like delamanid and pretomanid are prodrugs that are reductively activated within Mtb, leading to the production of reactive nitrogen species that are toxic to the bacterium.[1] Q203 is an inhibitor of the QcrB subunit of the cytochrome bc1 complex, which is part of the electron transport chain.[4]
III. Inhibitors of Protein Synthesis and Degradation
Disrupting protein homeostasis is another effective anti-tubercular strategy.
| Inhibitor Class | Target | Example(s) | Potency (IC50) | Stage of Development |
| Macrocyclic Peptides | Mtb Proteasome (Mtb20S) | Macrocycle 6, 11, 12 | 6.5 nM (for Macrocycle 11) | Preclinical |
Mechanism of Action: The Mtb proteasome is crucial for the survival of non-replicating Mtb.[8] Macrocyclic peptides can selectively inhibit the Mtb 20S proteasome over human proteasomes, leading to the death of non-replicating Mtb under stress conditions.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the Resazurin (B115843) Microtiter Assay (REMA).
-
Preparation: Mtb cultures are grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb.
-
Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).
-
Reading: A resazurin solution is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change.
In Vitro Target Enzyme Inhibition Assay
These assays measure the direct inhibitory effect of a compound on its purified target enzyme.
-
Enzyme and Substrate Preparation: The purified target enzyme (e.g., InhA, ATP synthase) and its specific substrate are prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The enzyme activity is measured by monitoring the consumption of the substrate or the formation of the product over time, often using a spectrophotometric or fluorometric method.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Pathways and Workflows
Signaling Pathway of Mycolic Acid Synthesis Inhibition
Caption: Inhibition of the mycolic acid synthesis pathway by Isoniazid.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship of Drug Resistance Development
Caption: Development and spread of multidrug-resistant tuberculosis (MDR-TB).
References
- 1. Multidrug-resistant tuberculosis - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 4. New agents for the treatment of drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Macrocyclic peptides that selectively inhibit the Mycobacterium tuberculosis proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Validating InhA as the Target of Isoniazid in Mycobacterium tuberculosis: A Comparative Guide to InhA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoniazid (B1672263) (INH), a cornerstone drug in tuberculosis treatment, with emerging direct inhibitors of its primary target, the enoyl-acyl carrier protein (ACP) reductase (InhA), in Mycobacterium tuberculosis (Mtb). By presenting key experimental data, detailed methodologies, and visual workflows, this document serves as a resource for researchers engaged in the discovery and development of novel anti-tubercular agents.
Introduction to InhA and Isoniazid
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. The biosynthesis of these mycolic acids is crucial for the bacterium's survival, virulence, and resistance to common antibiotics. The fatty acid synthase-II (FAS-II) pathway is responsible for the elongation of fatty acid precursors for mycolic acid synthesis, and a key enzyme in this pathway is InhA.[1]
Isoniazid, a prodrug, has been a first-line treatment for tuberculosis for decades. It is activated by the mycobacterial catalase-peroxidase enzyme, KatG, to form an isonicotinoyl radical. This radical then reacts with NAD+ to form an INH-NAD adduct, which is the active form of the drug that inhibits InhA.[1] However, the emergence of drug-resistant Mtb strains, often through mutations in the katG gene, necessitates the development of new inhibitors that directly target InhA, bypassing the need for KatG activation.[2]
Comparative Efficacy and Potency of InhA Inhibitors
The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC) against whole Mtb cells and the potency (Half-maximal inhibitory concentration - IC50) against the isolated InhA enzyme for Isoniazid and a selection of direct InhA inhibitors.
Table 1: Whole-Cell Activity (MIC) of InhA Inhibitors against M. tuberculosis
| Compound Class | Compound | MIC (µM) | Mtb Strain(s) | Reference(s) |
| Prodrug | Isoniazid (INH) | 0.03 - 0.06 | H37Rv, Beijing, Euro-American, Indo-Oceanic | [3][4] |
| 4-Hydroxy-2-pyridone | NITD-916 | 0.05 | H37Rv | [5] |
| 4-Hydroxy-2-pyridone | NITD-564 | 0.16 | H37Rv | [5] |
| Pyrrolamide Derivative | CD117 | 1 - 10 | H37Rv | [6] |
| Pyrrolamide Derivative | CD39 | 1 - 10 | H37Rv | [6] |
| Direct InhA Inhibitor | GSK138 | 1 | H37Rv | [7][8] |
| Thiadiazole Derivative | Compound 17 | 0.125 (µg/mL) | S. aureus (as a proxy) | [9] |
Table 2: InhA Enzyme Inhibition (IC50) of InhA Inhibitors
| Compound Class | Compound | IC50 (µM) | Reference(s) |
| Prodrug (activated) | Isoniazid (INH-NAD adduct) | 0.0546 | [9] |
| 4-Hydroxy-2-pyridone | NITD-916 | ~0.59 | [5] |
| 4-Hydroxy-2-pyridone | NITD-564 | 0.59 | [5] |
| Direct InhA Inhibitor | GSK138 | 0.04 | [7][8] |
| Benzothiophene Derivative | Compound 24 | 0.25 | [10] |
| Benzothiophene Derivative | Compound 23 | 0.31 | [10] |
| Thiadiazole Hybrid | Compound 1 | 6.29 | [11] |
Experimental Protocols for Target Validation
Validating that a compound's antibacterial activity is due to the inhibition of a specific target is a critical step in drug development. Below are detailed protocols for two key experiments used to validate InhA as the target of novel inhibitors.
Protocol 1: InhA Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
2-trans-octenoyl-CoA (or other suitable enoyl-ACP reductase substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 30 mM PIPES, pH 7.5, 50 mM NaCl, 0.1 mM EDTA)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, a saturating concentration of NADH (e.g., 250 µM), and the purified InhA enzyme (e.g., 20 nM).[7]
-
Add varying concentrations of the test compound (typically in a serial dilution) to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (e.g., 1.5 mM), to all wells.[12]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[7]
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Construction and Analysis of an inhA Overexpression Strain
This genetic approach validates the target by demonstrating that increased expression of the target protein leads to decreased susceptibility to the inhibitor.
Materials:
-
M. tuberculosis or a surrogate mycobacterial strain (e.g., M. smegmatis)
-
An inducible expression vector (e.g., a tetracycline-inducible plasmid)
-
Primers for amplifying the inhA gene
-
Restriction enzymes and ligase for cloning
-
Electroporator and competent mycobacterial cells
-
Culture media (e.g., 7H9 broth) with appropriate antibiotics and inducer (e.g., anhydrotetracycline (B590944) - ATc)
-
Test compound
Procedure:
-
Cloning: Amplify the inhA open reading frame from Mtb genomic DNA and clone it into the inducible expression vector.[13]
-
Transformation: Transform the resulting plasmid into the chosen mycobacterial strain by electroporation.[13]
-
Verification: Confirm the presence and correct orientation of the inhA insert in the transformants by PCR and sequencing.
-
Overexpression Confirmation: Grow the engineered strain in the presence and absence of the inducer (ATc). Confirm overexpression of InhA by Western blot analysis of cell lysates using an anti-InhA antibody or by qRT-PCR to measure inhA mRNA levels.[3]
-
Susceptibility Testing: Determine the MIC of the test compound against the inhA-overexpressing strain in both the induced and uninduced states. A significant increase in the MIC upon induction of inhA expression provides strong evidence that the compound's target is InhA.[13]
Visualizing the Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the mycolic acid biosynthesis pathway and the workflow for inhibitor validation.
Caption: Mycolic acid biosynthesis pathway in Mtb highlighting the role of InhA.
Caption: Experimental workflow for validating direct inhibitors of InhA.
Conclusion
The validation of InhA as a key drug target in M. tuberculosis has paved the way for the development of novel therapeutic agents. While Isoniazid remains a critical component of tuberculosis treatment, the rise of resistance highlights the urgent need for direct InhA inhibitors that are not reliant on KatG activation. The data and protocols presented in this guide demonstrate the methodologies used to identify and validate such inhibitors. The comparative analysis of whole-cell activity and enzymatic potency provides a framework for prioritizing lead compounds for further development. The continued exploration of diverse chemical scaffolds targeting InhA holds significant promise for the future of anti-tuberculosis drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Construction of an overexpression library for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Schematic representation of the mycolic acid biosynthesis pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Overexpression of inhA, but not kasA, confers resistance to isoniazid and ethionamide in Mycobacterium smegmatis, M. bovis BCG and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mtb-IN-8 and Isoniazid for the Treatment of Tuberculosis
A detailed examination of a novel anti-tubercular agent against the current standard of care, providing researchers and drug development professionals with critical data on efficacy, mechanism of action, and safety.
In the ongoing battle against tuberculosis (TB), a persistent global health threat, the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new therapeutic agents. This guide provides a comprehensive comparison of Mtb-IN-8, a novel anti-TB compound, and isoniazid (B1672263) (INH), a cornerstone of first-line tuberculosis treatment for decades. This analysis is intended to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective performances, supported by experimental evidence.
Quantitative Performance Analysis
To facilitate a direct comparison of the in vitro and in vivo efficacy, as well as the safety profiles of Mtb-IN-8 and isoniazid, the following tables summarize key quantitative data.
| Compound | Mtb Strain | Minimum Inhibitory Concentration (MIC) |
| Mtb-IN-8 (R-isomer 5jb) | H37Rv | 0.03-0.06 µg/mL[1] |
| Multi-Drug Resistant (MDR) | 0.06-0.125 µg/mL[1] | |
| Isoniazid (INH) | H37Rv | 0.015-0.06 µg/mL[2][3][4] |
| Compound | Cell Line | Cytotoxicity (IC50) |
| Mtb-IN-8 | Not Reported | Data not available |
| Isoniazid (INH) | HepG2 (Human Liver Carcinoma) | >26 mM (induces apoptosis)[5][6][7] |
| Compound | Animal Model | In Vivo Efficacy |
| Mtb-IN-8 (R-isomer 5jb) | Zebrafish (Mycobacterium marinum infection) | Protective and therapeutic effects observed[1] |
| Isoniazid (INH) | Mouse (Mtb infection) | ~1.4 - 2.5 log10 reduction in lung CFU[2][8] |
Mechanism of Action
The fundamental difference between Mtb-IN-8 and isoniazid lies in their molecular mechanisms of action against Mycobacterium tuberculosis.
Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, the resulting isonicotinic acyl radical forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.
Mtb-IN-8: Mtb-IN-8 belongs to a novel class of compounds identified as 5-phenyl substituted-5, 6-dihydropyrido[2, 3-d]pyrimidine-4, 7(3H, 8H)-diones.[1] While the precise molecular target has not been definitively elucidated in publicly available literature, its efficacy against multi-drug resistant Mtb strains suggests a mechanism of action that is distinct from that of isoniazid and other first-line drugs. Further research is required to fully characterize its inhibitory pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Mtb-IN-8 and isoniazid.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Inoculum Preparation: The bacterial culture is adjusted to a McFarland standard of 0.5, and then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Compound Preparation: The test compounds (Mtb-IN-8 and isoniazid) are serially diluted in Middlebrook 7H9 broth in the microtiter plate to achieve a range of concentrations.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. A visual indicator such as resazurin (B115843) may be added to aid in determining viability.
In Vivo Efficacy in a Murine Tuberculosis Model
Objective: To evaluate the therapeutic efficacy of an anti-tubercular agent in reducing the bacterial load in the lungs of infected mice.
Protocol:
-
Infection: Female BALB/c mice are infected via aerosol with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Treatment Initiation: Treatment is initiated 4 weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Administration: Mice are treated with the test compound (e.g., isoniazid at 25 mg/kg) or a vehicle control daily for 5 days a week via oral gavage for a specified duration (e.g., 4 or 8 weeks).
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted. The results are expressed as log10 CFU per lung.
References
- 1. Design, Synthesis, and Evaluation of the Antitubercular Activity of 5-Phenyl Substituted-5, 6-dihydropyrido[2, 3- d]pyrimidine-4, 7(3H, 8H)-dione Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid-induced apoptosis in HepG2 cells: generation of oxidative stress and Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mtb-IN-7 Activity Across Diverse Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, "Mtb-IN-7" is not a publicly documented anti-tubercular agent. The following guide is a template that uses hypothetical data for "this compound" to illustrate a comparative analysis against the well-established drug, Isoniazid (INH). This document serves as a framework for how such a comparison could be presented.
Abstract
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel therapeutics. This guide provides a comparative overview of the in vitro activity of a hypothetical novel compound, this compound, against various Mtb strains, including the standard laboratory strain H37Rv and clinically relevant drug-resistant isolates. For context and comparison, the activity of the frontline anti-tubercular drug Isoniazid (INH) is presented alongside. Detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) are provided to ensure reproducibility.
Comparative Efficacy: this compound vs. Isoniazid
The in vitro potency of this compound and Isoniazid was assessed against a panel of Mycobacterium tuberculosis strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the table below. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of Mtb.
Table 1: Comparative MIC Values of this compound and Isoniazid against Various Mtb Strains
| Mtb Strain | Strain Characteristics | This compound MIC (µg/mL) (Hypothetical) | Isoniazid (INH) MIC (µg/mL) |
| H37Rv | Drug-sensitive laboratory strain | 0.05 | 0.02 - 0.06 |
| ATCC 35822 | Isoniazid-resistant | 0.10 | > 1.0 |
| RCMB 2674 | Rifampicin-resistant | 0.06 | 0.03 |
| Clinical Isolate 1 | Multi-drug resistant (MDR) | 0.25 | > 1.0 |
| Clinical Isolate 2 | Extensively drug-resistant (XDR) | 0.50 | > 1.0 |
Note: Data for this compound is hypothetical. Data for Isoniazid is based on established literature values.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The anti-mycobacterial activity of the compounds was determined using the microplate Alamar Blue assay (MABA).
Materials:
-
Mycobacterium tuberculosis strains (H37Rv, resistant strains, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds (this compound, Isoniazid)
-
Alamar Blue reagent
Procedure:
-
Bacterial Culture Preparation: Mtb strains were cultured in Middlebrook 7H9 broth until the mid-log phase. The culture was then diluted to a final concentration of approximately 2.5 x 10^5 CFU/mL.[1]
-
Compound Dilution: Test compounds were serially diluted in Middlebrook 7H9 broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound was inoculated with the Mtb suspension. Positive (bacteria only) and negative (broth only) controls were included on each plate.
-
Incubation: The plates were incubated at 37°C for 7 days.[1]
-
Addition of Alamar Blue: After the incubation period, a mixture of Alamar Blue reagent and menadione was added to each well.
-
Reading Results: The plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was determined as the lowest drug concentration that prevented this color change.
Visualized Workflows and Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates the general workflow for assessing the activity of a novel anti-tubercular compound against different Mtb strains.
Caption: Workflow for Mtb compound cross-validation.
Hypothetical Signaling Pathway for this compound
As the mechanism of action for this compound is unknown, the following diagram illustrates a hypothetical pathway where the compound inhibits mycolic acid synthesis, a critical component of the Mtb cell wall and a common target for anti-tubercular drugs like Isoniazid.[2]
Caption: Hypothetical inhibition of mycolic acid synthesis by this compound.
Conclusion
This guide presents a framework for the comparative analysis of novel anti-tubercular compounds. The hypothetical data for this compound suggests potential efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Further in vitro and in vivo studies would be required to validate these findings and elucidate the precise mechanism of action. The provided protocols and workflows offer a standardized approach for such investigations, facilitating the development of new and effective treatments for tuberculosis.
References
Comparative Cytotoxicity Analysis of Novel Anti-Tuberculosis Compound Mtb-IN-7 Against Standard Therapies
For Immediate Release
Dateline: [City, State] – A comprehensive comparative analysis of the novel anti-tuberculosis compound, Mtb-IN-7, reveals a promising cytotoxicity profile when benchmarked against existing first-line tuberculosis treatments. This guide provides a detailed comparison of this compound with established drugs such as Isoniazid and Rifampicin, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential as a future therapeutic agent.
Executive Summary
The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is hampered by the lengthy treatment regimens and the emergence of multidrug-resistant strains.[1][2] The development of new chemical entities with potent anti-mycobacterial activity and minimal host cell toxicity is a critical area of research. This report focuses on the in-vitro cytotoxicity of a promising novel compound, this compound (a placeholder for a dihydroquinazolin-4(1H)-one derivative, compound 3m ), in comparison to the well-established anti-TB drugs, Isoniazid and Rifampicin.
Comparative Cytotoxicity Data
The following table summarizes the available cytotoxicity and minimum inhibitory concentration (MIC) data for this compound and existing first-line anti-tuberculosis drugs.
| Compound | Cell Line | Assay Type | IC50 / Cytotoxicity | MIC against M. tuberculosis H37Rv | Therapeutic Index (IC50/MIC) |
| This compound (Compound 3m) | Human Dermal Fibroblasts | MTT Assay | > 30 µg/mL | 2 µg/mL | > 15 |
| Isoniazid (INH) | HepG2 | MTT Assay | ~26 mM (~3.57 mg/mL) | 0.02-0.2 µg/mL | Variable |
| Rifampicin (RIF) | HepG2 | MTT Assay | > 200 mM (> 164.6 mg/mL) | 0.05-0.5 µg/mL | Variable |
Note: The data for this compound is based on a representative novel anti-tubercular compound (dihydroquinazolin-4(1H)-one derivative 3m) due to the absence of public data for a compound with the exact name "this compound". Data for Isoniazid and Rifampicin are compiled from various sources and may vary based on experimental conditions.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxicity of the compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Methodology:
-
Cell Seeding: Human cell lines (e.g., Human Dermal Fibroblasts, HepG2) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds (this compound, Isoniazid, Rifampicin) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[3]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimycobacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The in-vitro anti-tubercular activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).
-
Compound Dilution: The test compounds are serially diluted in 96-well plates.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for several days until visible growth is observed in the drug-free control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation of these compounds, the following diagrams have been generated.
Caption: A streamlined workflow for the in-vitro evaluation of anti-tuberculosis compounds.
Caption: Simplified signaling pathway of cytotoxicity as measured by the MTT assay.
Discussion
The preliminary data suggests that this compound exhibits a favorable therapeutic index, with an IC50 value significantly higher than its effective concentration against M. tuberculosis. A higher therapeutic index is desirable as it indicates a wider margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs.[1] In contrast, while Isoniazid and Rifampicin are highly potent against Mtb, they are associated with dose-dependent cytotoxicity, particularly hepatotoxicity.[1]
The development of novel anti-TB compounds like this compound with improved safety profiles is crucial to overcoming the challenges of long-term treatment and the management of drug-resistant TB. Further in-vivo studies and comprehensive toxicological profiling are warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
This comparative guide provides an initial assessment of the cytotoxicity of the novel anti-tuberculosis compound this compound in relation to standard first-line drugs. The presented data indicates a promising safety profile for this compound, highlighting its potential for further development. The detailed experimental protocols and workflow diagrams serve as a resource for researchers in the field of anti-tubercular drug discovery. Continued investigation into the efficacy and safety of new chemical entities is paramount to advancing the global effort to eradicate tuberculosis.
References
- 1. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuberculosis - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Novel Antimycobacterial Agents: A Comparative Analysis Framework
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the independent verification and comparative analysis of novel antimycobacterial agents. Due to the absence of publicly available data for a compound specifically designated "Mtb-IN-7," this document serves as a template. It outlines the necessary experimental data, protocols, and visualizations required for a rigorous comparison against established first and second-line anti-tuberculosis drugs. Researchers can populate the tables and diagrams with their own data for "this compound" to generate a comprehensive and objective assessment.
Comparative Performance Data
A critical aspect of evaluating a novel antimycobacterial compound is its direct comparison to existing treatments. The following tables are structured to facilitate a clear and concise summary of quantitative data.
Table 1: In Vitro Antimycobacterial Activity
| Compound | MIC₅₀ against M. tuberculosis H37Rv (μg/mL)[1][2] | MIC₉₀ against M. tuberculosis H37Rv (μg/mL)[2] | Activity against Drug-Resistant Strains (MIC₅₀ in μg/mL) |
| MDR-TB | |||
| This compound | Data not available | Data not available | Data not available |
| Isoniazid | 0.02 - 0.06 | 0.05 - 0.2 | > 1.0 |
| Rifampicin | 0.05 - 0.25 | 0.1 - 0.5 | > 2.0 |
| Moxifloxacin | 0.12 - 0.5 | 0.25 - 1.0 | 0.5 - 4.0[3] |
| Bedaquiline | 0.03 - 0.12 | 0.06 - 0.24 | 0.03 - 0.12[3] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC₅₀ on Vero cells (μg/mL) | CC₅₀ on HepG2 cells (μg/mL) | Selectivity Index (SI = CC₅₀ / MIC₅₀) |
| This compound | Data not available | Data not available | Data not available |
| Isoniazid | > 1000 | > 500 | > 16,667 |
| Rifampicin | > 200 | > 100 | > 400 |
| Moxifloxacin | > 256 | > 256 | > 512 |
| Bedaquiline | 10 - 20 | 5 - 15 | > 83 |
Experimental Protocols
Detailed and reproducible methodologies are essential for the independent verification of experimental findings. The following are standard protocols for key assays in antimycobacterial drug discovery.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's potency. A commonly used method is the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Compound Dilution: The test compound (e.g., this compound) and reference drugs are serially diluted in a 96-well microplate.
-
Inoculation: The mycobacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Second Incubation: Plates are incubated for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.
Cytotoxicity Assay (CC₅₀)
The 50% cytotoxic concentration (CC₅₀) is determined to assess the toxicity of a compound to mammalian cells, which helps in calculating the selectivity index.
Protocol:
-
Cell Culture: Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cells are cultured in appropriate media in 96-well plates until a confluent monolayer is formed.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound and control drugs.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Visualizations
Diagrams are provided to illustrate a typical experimental workflow and a hypothetical signaling pathway that a novel antimycobacterial agent might modulate.
Caption: Experimental workflow for antimycobacterial drug discovery.
Caption: Hypothetical signaling pathway for this compound.
References
Benchmarking BTZ-043: A Novel Antitubercular Agent Targeting DprE1
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. This necessitates the urgent development of novel anti-tuberculosis drugs with new mechanisms of action. This guide provides a comparative analysis of BTZ-043, a promising clinical-stage drug candidate, against other novel agents, with a focus on experimental data to inform research and development decisions.
Executive Summary
BTZ-043 is a potent benzothiazinone that irreversibly inhibits the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] This novel mechanism of action confers activity against both drug-susceptible and drug-resistant Mtb strains.[1] Preclinical and early clinical data demonstrate its potent bactericidal activity, favorable safety profile, and efficacy in various models of tuberculosis. This guide benchmarks BTZ-043 against other DprE1 inhibitors and recently developed TB drugs with different mechanisms of action, providing a framework for its potential positioning in future treatment regimens.
Comparative Data on Novel TB Drug Candidates
The following tables summarize key preclinical and clinical data for BTZ-043 and a selection of other novel TB drug candidates.
Table 1: In Vitro Activity of Novel TB Drug Candidates
| Drug Candidate | Target | Mtb H37Rv MIC | Mtb MDR/XDR Strains MIC |
| BTZ-043 | DprE1 | 0.001 - 80 ng/mL[1][4] | Active, specific MICs vary[1] |
| PBTZ169 | DprE1 | Lower than BTZ-043 | Active |
| TBA-7371 | DprE1 | Less potent than BTZ-043 | Active |
| OPC-167832 | DprE1 | More potent than BTZ-043 | Active |
| Bedaquiline | ATP synthase | 0.03 - 0.12 µg/mL | Active |
| Delamanid | Mycolic acid synthesis | 0.006 - 0.024 µg/mL | Active |
| Pretomanid | Mycolic acid synthesis | 0.015 - 0.25 µg/mL | Active |
| Sutezolid | Protein synthesis | 0.06 - 0.5 µg/mL | Active |
Table 2: In Vivo Efficacy in Animal Models
| Drug Candidate | Animal Model | Dosing Regimen | Key Findings |
| BTZ-043 | Mouse (BALB/c) | 25 - 250 mg/kg/day | Reduced lung and spleen CFU by 1 and 2 logs, respectively, after 4 weeks.[5] |
| BTZ-043 | Mouse (C3HeB/FeJ) | 50, 100, 200 mg/kg/day | Significant, dose-proportional reduction in lung and spleen CFU after 8 weeks.[6] |
| BTZ-043 | Guinea Pig | 300 mg/kg/day | Significant reduction in bacterial burden at infection site, lymph nodes, and spleen after 4 weeks.[3][7] |
| Bedaquiline | Mouse | 25 mg/kg, 5 days/week | Significant reduction in lung CFU. |
| Delamanid | Mouse | 1 - 30 mg/kg/day | Dose-dependent reduction in lung CFU. |
| Pretomanid | Mouse | 50 - 100 mg/kg/day | Significant bactericidal activity. |
Table 3: Safety and Clinical Development Status
| Drug Candidate | Key Preclinical Safety Findings | Clinical Phase | Notable Adverse Events |
| BTZ-043 | Low toxicologic potential; NOAEL of 170 mg/kg in rats (28 days) and 360 mg/kg in minipigs.[1] No phototoxicity, genotoxicity, or mutagenicity.[1] | Phase 2a completed.[1] | Mild to moderate; most frequently reported were nervous system disorders (dizziness, headache) and vascular disorders (hypertension, hot flush).[2] |
| Bedaquiline | Cardiotoxicity (QT prolongation) in preclinical studies. | Approved | QT prolongation, nausea, arthralgia. |
| Delamanid | Cardiotoxicity (QT prolongation) in preclinical studies. | Approved | QT prolongation, nausea, anxiety. |
| Pretomanid | Myelosuppression, peripheral and optic neuropathy in preclinical studies. | Approved | Peripheral neuropathy, nausea, acne. |
| Sutezolid | Myelosuppression in preclinical studies. | Phase 2 | Myelosuppression, peripheral neuropathy. |
Mechanism of Action: DprE1 Inhibition
BTZ-043 and its analogs target DprE1, a flavin-dependent enzyme essential for the biosynthesis of the mycobacterial cell wall.[1][8] DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan.[1][3] BTZ-043 acts as a suicide inhibitor, forming a covalent adduct with a cysteine residue in the active site of DprE1, thereby irreversibly blocking its function and leading to bacterial cell death.[9][10]
Figure 1: Mechanism of action of BTZ-043 via DprE1 inhibition.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of BTZ-043 and comparator compounds against M. tuberculosis H37Rv and clinical isolates is typically determined using the microplate Alamar Blue assay (MABA) or the BACTEC MGIT 960 system.
Microplate Alamar Blue Assay (MABA) Protocol:
-
Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 104 CFU/mL.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually assess the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents a color change.
In Vivo Efficacy in a Murine Model of Tuberculosis
The efficacy of BTZ-043 is evaluated in mouse models of both acute and chronic tuberculosis infection.
Chronic Infection Model Protocol:
-
Infect BALB/c or C3HeB/FeJ mice via aerosol with a low dose of M. tuberculosis H37Rv.
-
Allow the infection to establish for 4-6 weeks to develop a chronic infection with stable bacterial loads in the lungs and spleen.
-
Administer BTZ-043 and comparator drugs orally once daily for 5-7 days a week for a specified duration (e.g., 4 or 8 weeks).
-
At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.
-
The efficacy of the treatment is measured by the reduction in log10 CFU compared to untreated control mice.
Figure 2: Workflow for in vivo efficacy testing in a murine TB model.
Conclusion
BTZ-043 represents a promising new class of anti-tuberculosis agents with a novel mechanism of action. Its potent in vitro and in vivo activity against both drug-sensitive and drug-resistant Mtb, coupled with a favorable preclinical safety profile, positions it as a strong candidate for further clinical development. This guide provides a snapshot of the current data, highlighting the potential of BTZ-043 to contribute to shorter, safer, and more effective treatment regimens for tuberculosis. Continued research and clinical trials are essential to fully elucidate its therapeutic potential in combination with other novel and existing anti-TB drugs.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Identity of "Mtb-IN-7" Unclear, Proper Disposal Procedures Cannot Be Provided Without Further Information
A definitive identification of the substance "Mtb-IN-7" could not be established from available information, making it impossible to provide specific and safe disposal procedures. The abbreviation "Mtb" is widely associated with Mycobacterium tuberculosis in scientific literature; however, no compound with the specific designation "IN-7" could be located in publicly accessible chemical databases or safety data sheets.
For the safety of researchers, scientists, and drug development professionals, it is imperative that the specific chemical identity, including the CAS number, is known before any handling or disposal protocols are established. Without a Safety Data Sheet (SDS) for "this compound," providing detailed disposal instructions would be irresponsible and could lead to hazardous situations.
In the absence of specific information for "this compound," general best practices for the handling and disposal of potent, biologically active compounds, such as kinase inhibitors, should be followed. However, these are not a substitute for compound-specific guidelines.
General Guidance for Handling and Disposal of Unidentified Research Chemicals:
Researchers in possession of "this compound" must:
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Contact the Supplier: The most critical step is to contact the original supplier of the compound to request a Safety Data Sheet (SDS). The SDS will contain detailed information on hazards, handling, storage, and disposal.
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Consult with Environmental Health and Safety (EHS): Your institution's EHS department must be consulted. They are equipped to handle and dispose of unknown or uncharacterized chemical waste and can provide guidance based on the potential hazard class of the substance.
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Treat as Hazardous Waste: Until the identity and hazards of "this compound" are known, it should be treated as a highly hazardous substance. This includes:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Containment: Handle the compound in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
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Waste Segregation: Collect all waste contaminated with "this compound" (e.g., pipette tips, tubes, gloves) in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
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Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other known information.
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Due to the lack of specific data for "this compound," the requested quantitative data table and experimental protocol details cannot be provided.
Below is a generalized workflow for the disposal of an uncharacterized research chemical, which should be adapted in consultation with your institution's EHS department.
Caption: Generalized workflow for the safe disposal of an uncharacterized chemical.
Personal protective equipment for handling Mtb-IN-7
Researchers, scientists, and drug development professionals must exercise caution when handling Mtb-IN-7, a potent inhibitor of Mycobacterium tuberculosis. Due to the limited publicly available safety data for this specific compound, it is crucial to treat it as a potentially hazardous substance and to obtain a comprehensive Safety Data Sheet (SDS) from the supplier before commencing any work.
In the absence of a specific SDS for this compound, also identified as Tuberculosis inhibitor 7 (compound 2d) with the chemical structure 3-methoxy-2-phenylimidazo[1,2-b]pyridazine, a conservative approach to safety is paramount. The following guidelines are based on standard laboratory practices for handling novel chemical entities with unknown toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact and potential chemical permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes and face from accidental splashes of liquids or airborne particles. |
| Body Protection | A chemical-resistant laboratory coat, fully fastened. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work within a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols of the compound. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical for maintaining a safe laboratory environment.
Handling Procedures:
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Preparation : Before handling this compound, ensure that a designated and clearly marked work area within a certified chemical fume hood is prepared. All necessary equipment and waste containers should be readily accessible.
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Weighing and Aliquoting : All manipulations involving the solid form of this compound, such as weighing and preparing stock solutions, must be conducted within a chemical fume hood to prevent the generation and inhalation of airborne particles.
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Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
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Spill Management : In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Disposal Plan:
All waste generated from the handling of this compound must be treated as hazardous waste.
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Solid Waste : This includes contaminated gloves, bench paper, and any disposable labware. Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
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Liquid Waste : Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
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Sharps Waste : Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container labeled for hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling this compound, from initial preparation to final disposal.
Disclaimer: This information is intended as a general guide and should not replace a formal risk assessment or the specific guidance provided in a manufacturer's Safety Data Sheet. It is the responsibility of the user to ensure that all local, state, and federal regulations regarding the handling and disposal of chemical waste are followed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
